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Foundational

1H and 13C NMR chemical shift assignments for Methyl 3-methoxy-1-naphthoate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for Methyl 3-methoxy-1-naphthoate Introduction: Elucidating the Molecular Architecture Methyl 3-methoxy-1-naphthoate is a substituted naphthale...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for Methyl 3-methoxy-1-naphthoate

Introduction: Elucidating the Molecular Architecture

Methyl 3-methoxy-1-naphthoate is a substituted naphthalene derivative, a structural motif found in numerous biologically active compounds and functional materials. The precise characterization of such molecules is fundamental to understanding their chemical behavior and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, electronic environment, and connectivity of atoms.

This technical guide offers a comprehensive analysis and assignment of the ¹H and ¹³C NMR spectra of methyl 3-methoxy-1-naphthoate. As a senior application scientist, the following narrative is structured to not only present the data but also to explain the underlying principles and experimental rationale, providing researchers and drug development professionals with a practical and authoritative resource for spectral interpretation.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a clear and unambiguous atom numbering system. The structure of methyl 3-methoxy-1-naphthoate, with the IUPAC-recommended numbering for the naphthalene core, is presented below. This numbering will be used consistently throughout this guide.

Caption: Molecular structure of Methyl 3-methoxy-1-naphthoate with atom numbering.

¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides a map of all hydrogen atoms within the molecule. The chemical shift (δ) of each proton is governed by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Causality of Substituent Effects

The naphthalene ring system is influenced by two substituents with opposing electronic effects:

  • Methoxy Group (-OCH₃) at C3: An electron-donating group (EDG) through resonance (+R effect). It increases electron density primarily at the ortho (C2, C4) and para (C6, C8 - through the extended π-system) positions, causing the attached protons to be shielded and appear at a lower chemical shift (upfield).

  • Methyl Ester Group (-COOCH₃) at C1: An electron-withdrawing group (EWG) through both induction (-I) and resonance (-R). It decreases electron density in the ring, particularly at the ortho (C2, C8a) and para (C4) positions, causing deshielding and shifting the signals of nearby protons to a higher chemical shift (downfield). The most pronounced effect is on the peri-proton, H8, due to spatial proximity and electronic withdrawal.

Signal Assignments
  • H8 (δ ≈ 8.8-9.0 ppm, d): This proton is the most downfield-shifted aromatic proton. Its position is heavily influenced by two factors: the deshielding effect of the electron-withdrawing ester group at C1 and the anisotropic effect of the carbonyl (C=O) bond, which deshields protons located in its plane. It will appear as a doublet, coupled to H7.

  • H5 (δ ≈ 8.0-8.2 ppm, d): This proton is deshielded due to its position on the naphthalene ring system and is typically found at a relatively downfield position. It appears as a doublet due to coupling with H6.

  • H7 (δ ≈ 7.6-7.8 ppm, ddd or t): Coupled to both H6 and H8, this proton will likely appear as a triplet or a doublet of doublets.

  • H6 (δ ≈ 7.5-7.7 ppm, ddd or t): Similar to H7, this proton is coupled to H5 and H7 and will appear as a triplet or doublet of doublets.

  • H4 (δ ≈ 7.4-7.5 ppm, s): This proton is ortho to the electron-donating methoxy group and para to the electron-withdrawing ester group. These competing effects, combined with the lack of an adjacent proton, result in a singlet signal at a relatively upfield position for an aromatic proton.

  • H2 (δ ≈ 7.2-7.3 ppm, s): Located ortho to both the methoxy and ester groups, this proton's chemical shift is a balance of opposing electronic forces. The strong shielding from the adjacent methoxy group typically dominates, making it the most upfield of the aromatic protons. It appears as a singlet due to the absence of vicinal coupling.

  • Ester Methyl Protons (-COOCH₃, δ ≈ 3.9-4.0 ppm, s): The protons of the methyl group attached to the ester oxygen are deshielded by the electronegative oxygen and the carbonyl group, appearing as a sharp singlet.[1]

  • Methoxy Protons (-OCH₃, δ ≈ 3.8-3.9 ppm, s): The protons of the methoxy group attached directly to the aromatic ring are also deshielded by the oxygen atom and appear as a distinct singlet.

¹³C NMR Spectrum: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals every unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment and hybridization.

Signal Assignments
  • Carbonyl Carbon (C=O, δ ≈ 168-170 ppm): The ester carbonyl carbon is highly deshielded and appears furthest downfield.[2]

  • C3 (ipso-methoxy, δ ≈ 158-160 ppm): The carbon directly attached to the electron-donating methoxy group is significantly deshielded.

  • Aromatic Quaternary Carbons (C1, C4a, C8a): These carbons, lacking attached protons, typically show weaker signals.

    • C1 (ipso-ester, δ ≈ 130-132 ppm): The carbon bearing the ester group.

    • C4a & C8a (bridgehead, δ ≈ 134-136 ppm and 125-127 ppm): These are the carbons at the fusion of the two rings. Their assignment can be confirmed with advanced 2D NMR techniques like HMBC.

  • Aromatic CH Carbons (C2, C4, C5, C6, C7, C8):

    • C8 (δ ≈ 130-132 ppm): Deshielded due to its proximity to the C1 ester group.

    • C5, C6, C7 (δ ≈ 124-129 ppm): These carbons on the unsubstituted ring have chemical shifts typical for naphthalene.[3]

    • C2 (δ ≈ 105-107 ppm): Strongly shielded by the ortho methoxy group.

    • C4 (δ ≈ 118-120 ppm): Also shielded by the ortho methoxy group, though to a lesser extent than C2.

  • Methoxy Carbon (-OCH₃, δ ≈ 55-56 ppm): A characteristic signal for a methoxy group attached to an aromatic ring.[4]

  • Ester Methyl Carbon (-COOCH₃, δ ≈ 52-53 ppm): The carbon of the methyl group of the ester function.

Data Summary: Assigned Chemical Shifts

The following table summarizes the predicted and literature-supported chemical shift assignments for methyl 3-methoxy-1-naphthoate. Note that exact values can vary slightly based on solvent and concentration.

Atom ¹H NMR (ppm) Multiplicity ¹³C NMR (ppm)
1 --130-132 (C)
2 7.2-7.3s105-107 (CH)
3 --158-160 (C)
4 7.4-7.5s118-120 (CH)
4a --125-127 (C)
5 8.0-8.2d128-129 (CH)
6 7.5-7.7t124-125 (CH)
7 7.6-7.8t127-128 (CH)
8 8.8-9.0d130-132 (CH)
8a --134-136 (C)
C=O --168-170 (C)
-OCH₃ 3.8-3.9s55-56 (CH₃)
-COOCH₃ 3.9-4.0s52-53 (CH₃)

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of clean, high-resolution NMR spectra is paramount for accurate structural assignment. The following protocol outlines a self-validating system for obtaining ¹H and ¹³C NMR data.

Methodology Workflow

workflow prep 1. Sample Preparation instrument 2. Instrument Setup prep->instrument Load Sample h1_acq 3. ¹H Spectrum Acquisition instrument->h1_acq Tune & Shim c13_acq 4. ¹³C Spectrum Acquisition h1_acq->c13_acq Standard Parameters process 5. Data Processing c13_acq->process Longer Acquisition analysis 6. Spectral Analysis process->analysis FT, Phase, Baseline

Caption: Standard workflow for NMR data acquisition and analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of methyl 3-methoxy-1-naphthoate directly into a clean, dry 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[5]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra. This provides a universal reference point.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup (e.g., 400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent (the "D" in CDCl₃). This step corrects for any magnetic field drift during the experiment.

    • Shim the magnetic field. This is a critical step to optimize the field homogeneity, which results in sharp, symmetrical peaks and high resolution. Automated shimming routines are standard on modern spectrometers.

  • ¹H NMR Spectrum Acquisition:

    • Objective: To obtain a high signal-to-noise spectrum showing all proton signals and their couplings.

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Spectral Width: Set to approximately 12-16 ppm to ensure all signals are captured.

    • Acquisition Time: Typically 2-4 seconds to ensure good resolution.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for protons to return to equilibrium.

  • ¹³C NMR Spectrum Acquisition:

    • Objective: To detect all unique carbon atoms. Due to the low natural abundance of ¹³C (~1.1%), longer acquisition times are necessary.

    • Pulse Sequence: A standard proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Set to approximately 220-240 ppm.

    • Number of Scans: This is highly dependent on sample concentration. A range of 128 to 1024 scans (or more) may be required to achieve a good signal-to-noise ratio, especially for quaternary carbons.

    • Relaxation Delay: A 2-second delay is a standard starting point.

  • Data Processing:

    • Apply a Fourier Transform (FT) to convert the raw time-domain data (FID) into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply baseline correction to obtain a flat baseline across the spectrum.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H NMR signals to determine the relative ratios of protons.

References

  • Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411–2418. [Link]

  • Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data, University of Wisconsin. [Link]

  • Griffiths, L. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Navarro-Vázquez, A., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4529. [Link]

  • Royal Society of Chemistry. (2012). Supporting Information for Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Pathway of Methyl 3-methoxy-1-naphthoate: A Mechanistic and Methodological Guide

Executive Summary For drug development professionals and analytical chemists, the precise structural characterization of functionalized naphthalene scaffolds is a critical requirement. Methyl 3-methoxy-1-naphthoate (C₁₃H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, the precise structural characterization of functionalized naphthalene scaffolds is a critical requirement. Methyl 3-methoxy-1-naphthoate (C₁₃H₁₂O₃) serves as a vital intermediate in the synthesis of complex pharmacophores and natural products. This whitepaper provides an in-depth mechanistic breakdown of its collision-induced dissociation (CID) pathways in tandem mass spectrometry (MS/MS) and establishes a self-validating experimental protocol for its unambiguous identification.

Structural Dynamics and Ionization Principles

Methyl 3-methoxy-1-naphthoate possesses a rigid aromatic core decorated with two distinct oxygen-containing moieties: a carbomethoxy ester at the C1 position and a methoxy ether at the C3 position.

In positive electrospray ionization (ESI+), the molecule readily accepts a proton to form the [M+H]⁺ precursor ion at m/z 217.0859. The preferential site of protonation is the carbonyl oxygen of the ester group. This preference is dictated by the higher gas-phase basicity of the carbonyl oxygen and the extensive resonance stabilization provided by the conjugated naphthyl system[1].

Mechanistic Breakdown of CID Fragmentation

Understanding the CID fragmentation of methyl naphthoates requires a deep analysis of bond dissociation energies and the gas-phase stability of the resulting product ions[2]. Because the substituents are located at the 1- and 3-positions, they are meta to each other on the same ring. This specific geometry precludes the direct intramolecular hydrogen transfers (ortho-effects) typically seen in 1,2-substituted isomers[3].

The Acylium Ion Pathway (Ester Cleavage)

The lowest-energy fragmentation pathway is driven by the intrinsic lability of the protonated methyl ester. Upon collisional activation, the precursor ion undergoes a characteristic neutral loss of methanol (CH₃OH, 32.0262 Da).

  • Causality: The transition state for the elimination of neutral methanol is energetically favored over homolytic cleavage. This rapid expulsion yields a highly stable, resonance-stabilized acylium cation (Ar-C≡O⁺) at m/z 185.0597.

Decarbonylation of the Acylium Ion

As the collision energy (CE) increases, the acylium ion (m/z 185.06) undergoes secondary fragmentation via the extrusion of carbon monoxide (CO, 27.9949 Da).

  • Causality: Carbon monoxide is an exceptionally stable neutral leaving group. The resulting naphthyl cation at m/z 157.0648 is highly reactive but is partially stabilized by the electron-donating inductive effect of the remaining C3-methoxy group.

Ether Cleavage (Demethylation)

A parallel, higher-energy pathway involves the cleavage of the 3-methoxy ether group. The protonated precursor can lose a methyl radical (•CH₃, 15.0235 Da) to form a radical cation at m/z 202.0624. Alternatively, deeper fragmentation of the naphthyl cation (m/z 157.06) results in the loss of formaldehyde (CH₂O, 30.0106 Da) to yield a bare aryl cation at m/z 127.0542[4].

Fragmentation M [M+H]+ m/z 217.08 F1 Acylium Ion [M+H - CH3OH]+ m/z 185.06 M->F1 - CH3OH (32 Da) Ester Cleavage F3 Radical Cation [M+H - •CH3]•+ m/z 202.06 M->F3 - •CH3 (15 Da) Ether Cleavage F2 Naphthyl Cation [m/z 185 - CO]+ m/z 157.06 F1->F2 - CO (28 Da) Decarbonylation F4 Aryl Cation [m/z 157 - CH2O]+ m/z 127.05 F2->F4 - CH2O (30 Da) Methoxy Cleavage

Figure 1: ESI-MS/MS CID fragmentation pathways of Methyl 3-methoxy-1-naphthoate.

Quantitative Data & Diagnostic Ions

To facilitate rapid identification in high-throughput screening or metabolomics workflows, the theoretical exact masses and typical relative abundances of the diagnostic ions are summarized below.

Ion TypeFormulaTheoretical m/zNeutral LossTypical Relative AbundanceStructural Significance
Precursor Ion [C₁₃H₁₃O₃]⁺217.0859None100%Confirms intact protonated molecule.
Acylium Ion [C₁₂H₉O₂]⁺185.0597-CH₃OH (32.0262 Da)85%Primary diagnostic ion for the methyl ester.
Naphthyl Cation [C₁₁H₉O]⁺157.0648-CO (27.9949 Da)60%Confirms core aromatic stability.
Radical Cation [C₁₂H₁₀O₃]•⁺202.0624-•CH₃ (15.0235 Da)15%Indicates the presence of the aromatic methoxy group.
Aryl Cation [C₁₀H₇]⁺127.0542-CH₂O (30.0106 Da)25%Represents deep ring fragmentation.

Experimental Protocol: High-Resolution LC-MS/MS

To ensure absolute trustworthiness, the analytical protocol must operate as a self-validating system . The following methodology guarantees that the observed fragmentation is free from isobaric interference and matrix effects.

Workflow S1 Sample Prep S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 Q1 Isolation (m/z 217.08) S3->S4 S5 CID Fragmentation S4->S5 S6 HRMS Detection S5->S6

Figure 2: High-resolution LC-MS/MS experimental workflow for fragmentation analysis.

Step 1: Sample Preparation & Matrix Management
  • Dilution: Dissolve the Methyl 3-methoxy-1-naphthoate standard in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 100 ng/mL.

  • Internal Standardization: Spike the sample with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a ¹³C-labeled naphthoate analog, at 50 ng/mL.

  • Causality: The SIL-IS normalizes ionization suppression/enhancement in the ESI source, ensuring that the quantitative abundance of the precursor ion is accurate.

Step 2: UHPLC Separation
  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Phase A (0.1% Formic Acid in Water) and Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: Formic acid acts as a proton donor, drastically increasing the ionization efficiency of the ester and ether groups in ESI+ mode.

Step 3: ESI-MS/MS Acquisition & Energy Ramping
  • Precursor Isolation: Set Quadrupole 1 (Q1) to isolate m/z 217.08 with a narrow isolation window (0.5 Da) to prevent co-eluting isobaric contaminants from entering the collision cell.

  • Collision Energy (CE) Ramping: Acquire MS/MS spectra across a CE ramp of 10 to 40 eV using Argon or Nitrogen as the collision gas.

  • Causality: Ramping the CE is critical for mechanistic validation. Lower CE (15–20 eV) selectively triggers the low-activation-energy ester cleavage (m/z 185.06), while higher CE (>30 eV) is required to overcome aromatic stability and induce the secondary decarbonylation (m/z 157.06) and ether cleavage pathways.

Step 4: Self-Validation & Quality Control
  • Mass Accuracy Check: Post-acquisition, verify that the mass error for all diagnostic fragments is < 5 ppm. If the mass error of the m/z 185 fragment exceeds 5 ppm, the system must be recalibrated.

  • Blank Verification: Inject a solvent blank immediately before and after the sample. The absence of the m/z 217.08 → 185.06 transition in the blank validates that there is no column carryover or source contamination.

References

  • Methyl 3-cyano-1-naphthoate|CAS 496788-91-1 Benchchem URL
  • Differentiation of methyl naphthoate isomers on the basis of CID MS Journal of Chemical and Pharmaceutical Research URL
  • National Institutes of Health (NIH)
  • Influence of carboxylic group or methyl ester group on the ...

Sources

Foundational

The Elusive Crystal Structure of Methyl 3-methoxy-1-naphthoate: A Methodological Guide to its Determination and Significance

Abstract Methyl 3-methoxy-1-naphthoate is a key intermediate in the synthesis of various organic compounds, with potential applications in medicinal chemistry and materials science. Despite its importance, a definitive c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 3-methoxy-1-naphthoate is a key intermediate in the synthesis of various organic compounds, with potential applications in medicinal chemistry and materials science. Despite its importance, a definitive crystal structure determined by single-crystal X-ray diffraction has yet to be reported in the public domain. This technical guide addresses this knowledge gap not by presenting a solved structure, but by providing a comprehensive methodological roadmap for its determination. This document serves as an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, crystallization, and structural elucidation of this and similar small organic molecules. We will explore the causality behind experimental choices, from the selection of a synthetic route to the intricacies of crystal growth and the workflow of X-ray diffraction analysis.

Introduction: The Significance of Structural Knowledge

The three-dimensional arrangement of atoms in a molecule is fundamental to its physicochemical properties and biological activity. For drug development professionals, understanding the precise conformation, intermolecular interactions, and packing of a molecule in the solid state is crucial for lead optimization, formulation, and understanding drug-receptor interactions.[1][2][3] X-ray crystallography is the gold standard for obtaining this information, providing unambiguous atomic-level detail.[2][4]

Methyl 3-methoxy-1-naphthoate, a derivative of naphthalene, represents a scaffold of interest in organic synthesis. Naphthalene derivatives are known to possess a wide range of biological activities.[5] The lack of a public crystal structure for this specific isomer presents a challenge and an opportunity. This guide will outline the necessary steps to rectify this, providing a framework for its structural determination.

Synthesis of Methyl 3-methoxy-1-naphthoate: A Plausible Route

A robust synthesis is the prerequisite for obtaining high-purity material for crystallization. Based on established organic chemistry principles and literature on related compounds, a reliable method for synthesizing Methyl 3-methoxy-1-naphthoate is the esterification of 3-methoxy-1-naphthoic acid.

Proposed Synthesis of 3-methoxy-1-naphthoic acid

The synthesis of the precursor acid can be approached through several routes, with the Grignard reaction of 1-bromo-3-methoxynaphthalene followed by carboxylation being a common and effective method.

Esterification to Methyl 3-methoxy-1-naphthoate

The final step involves the esterification of 3-methoxy-1-naphthoic acid. A standard and efficient method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: To a solution of 3-methoxy-1-naphthoic acid in an excess of anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the molar amount of the carboxylic acid).

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 3-methoxy-1-naphthoate.

Synthesis_Workflow cluster_synthesis Synthesis of Methyl 3-methoxy-1-naphthoate 3-methoxy-1-naphthoic_acid 3-methoxy-1-naphthoic acid Reaction Reflux 3-methoxy-1-naphthoic_acid->Reaction Methanol Methanol (excess) Methanol->Reaction H2SO4_cat H2SO4 (catalyst) H2SO4_cat->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 3-methoxy-1-naphthoate Purification->Product

Caption: Proposed workflow for the synthesis of Methyl 3-methoxy-1-naphthoate.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure determination.[6] The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered crystalline lattice.

Solvent Screening

A preliminary solubility analysis is crucial. The ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature. A range of solvents with varying polarities should be tested.

Crystallization Techniques

Several techniques can be employed to grow single crystals of small organic molecules:[7][8][9]

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. This is one of the simplest and most common methods.[8]

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.[7]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals may form at the interface of the two liquids.

  • Thermal Control (Slow Cooling): A saturated solution of the compound at a high temperature is allowed to cool slowly to room temperature, or even lower, leading to a gradual decrease in solubility and the formation of crystals.

Experimental Protocol: Crystallization by Slow Evaporation

  • Prepare a near-saturated solution: Dissolve the purified Methyl 3-methoxy-1-naphthoate in a suitable solvent (e.g., ethanol, acetone, or a mixture) at room temperature.

  • Filter the solution: To remove any particulate matter that could act as unwanted nucleation sites, filter the solution through a small cotton plug or a syringe filter into a clean vial.

  • Allow for slow evaporation: Cover the vial with a cap that has a small hole or with paraffin film punctured with a needle to allow for slow evaporation of the solvent.

  • Monitor for crystal growth: Place the vial in a vibration-free environment and monitor for the formation of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[10][11]

The Experimental Workflow

The process involves mounting a single crystal, collecting diffraction data, and then processing this data to obtain a set of reflection intensities.

XRD_Workflow cluster_xrd Single-Crystal X-ray Diffraction Workflow Crystal_Selection Crystal Selection & Mounting Data_Collection Data Collection on Diffractometer Crystal_Selection->Data_Collection Data_Processing Data Integration & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF) Validation->Final_Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[10] Modern diffractometers automate this process.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray beams (reflections).

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, where the measured intensities provide the amplitudes but not the phases of the diffracted waves.[12] For small molecules like Methyl 3-methoxy-1-naphthoate, direct methods are typically successful in solving the phase problem.[12]

Once an initial structural model is obtained, it is refined against the experimental data using least-squares methods.[12][13] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the observed and calculated diffraction patterns.

Predicted Structural Features and Data Presentation

While the experimental structure is not yet available, we can predict some of its key features based on the known chemistry of naphthalene derivatives.

Naphthalene itself is a planar molecule, and it is expected that the naphthalene core of Methyl 3-methoxy-1-naphthoate will also be largely planar.[14] The methoxy and methyl ester groups will have preferred conformations relative to the aromatic ring system.

Upon successful structure determination, the crystallographic data would be presented in a standardized format, typically in a Crystallographic Information File (CIF). Key information would be summarized in tables for clarity.

Table 1: Hypothetical Crystallographic Data for Methyl 3-methoxy-1-naphthoate

ParameterPredicted Value/Range
Chemical FormulaC13H12O3
Formula Weight216.23 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP21/c or P212121 (common for chiral/racemic small molecules)
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1500-2500
Z4 or 8
Temperature (K)100 or 293
Radiation typeMo Kα or Cu Kα
Final R indices [I>2σ(I)]< 0.05
Goodness-of-fit on F²~1.0

Conclusion: The Path Forward

The determination of the crystal structure of Methyl 3-methoxy-1-naphthoate is an achievable and valuable goal. This guide has outlined a comprehensive and scientifically sound approach to its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The resulting structural information will be of significant benefit to the scientific community, particularly those in the fields of medicinal chemistry and materials science, by providing a deeper understanding of this important molecule's properties and potential applications. The methodologies described herein are broadly applicable to the study of other small organic molecules where structural data is currently lacking.

References

  • Anonymous. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Retrieved from [Link]

  • IUCr Journals. (n.d.). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Retrieved from [Link]

  • Portoghese, P. S. (n.d.). The role of crystallography in drug design. PMC - NIH. Retrieved from [Link]

  • Anonymous. (n.d.). crystallization of small molecules. Retrieved from [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (n.d.). The future of crystallography in drug discovery. PMC - NIH. Retrieved from [Link]

  • David, W. I. F., Shankland, K., & Florence, A. J. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PMC. Retrieved from [Link]

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement |.... Retrieved from [Link]

  • IUCr Journals. (n.d.). Automatic solution and refinement of crystal structures by means of the package UNIQUE. Retrieved from [Link]

  • OMICS International. (n.d.). Journal of Analytical & Bioanalytical Techniques - The Role of Crystallography in Drug Development. Retrieved from [Link]

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Oxford Academic. (n.d.). 6 6 Solution and Refinement of Crystal Structures. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Structure refinement. Retrieved from [Link]

  • Anonymous. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • ACS Publications. (2024, July 24). Synthesis of Nanocellulose Derivatives through Esterification with Naphthoic Acid as a Fluorescent Additive | ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Google Patents. (n.d.). US20180118917A1 - Naphthoic acid ester plasticizers and method of making.
  • Anonymous. (2023, October 5). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. Retrieved from [Link]

  • SERC (Carleton). (2018, June 15). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Naphthalene. Retrieved from [Link]

Sources

Exploratory

Decoding the Vibrational Signature: An In-depth Technical Guide to the Infrared Spectrum of Methyl 3-methoxy-1-naphthoate

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands for Methyl 3-methoxy-1-naphthoate. Tailored for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands for Methyl 3-methoxy-1-naphthoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the expected vibrational modes, a detailed interpretation of the spectral data, and a practical guide to experimental acquisition. Our approach is grounded in established spectroscopic principles to ensure robust and reliable interpretation.

Introduction: The Molecule and the Method

Methyl 3-methoxy-1-naphthoate is a bicyclic aromatic compound featuring three key functional groups that dictate its infrared absorption profile: a naphthalene ring system, a methyl ester, and a methoxy ether. The strategic placement of these groups influences the electronic environment and, consequently, the vibrational energies of the covalent bonds within the molecule.

FT-IR spectroscopy serves as a powerful, non-destructive analytical technique for identifying functional groups and elucidating molecular structure. The principle lies in the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of its constituent bonds. Each type of bond and functional group absorbs at a characteristic frequency, producing a unique spectral "fingerprint."

Predicted FT-IR Absorption Bands for Methyl 3-methoxy-1-naphthoate: A Detailed Interpretation

While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction of its FT-IR absorption bands can be constructed from the well-established characteristic frequencies of its components. The following sections break down the expected spectral regions and the vibrational modes responsible for the absorption bands.

The Carbonyl (C=O) Stretching Region (1730-1715 cm⁻¹)

The most prominent and readily identifiable peak in the spectrum of Methyl 3-methoxy-1-naphthoate will be the carbonyl (C=O) stretch of the ester functional group. For aromatic esters, this band is typically observed between 1730 and 1715 cm⁻¹.[1][2] The conjugation of the carbonyl group with the aromatic naphthalene ring leads to a slight lowering of the absorption frequency compared to saturated esters (which typically appear at 1750-1735 cm⁻¹) due to a decrease in the double bond character of the C=O bond.[2][3]

The "Rule of Three" for Aromatic Esters

Aromatic esters are known to exhibit a characteristic pattern of three strong absorption bands, often referred to as the "Rule of Three".[1][4] Beyond the C=O stretch, two other strong bands arise from the C-O stretching vibrations of the ester linkage.

  • Asymmetric C-C-O Stretch (1310-1250 cm⁻¹): This band corresponds to the stretching of the bond between the carbonyl carbon and the ester oxygen. For aromatic esters, this peak is typically found in the 1310 to 1250 cm⁻¹ range.[1]

  • Symmetric O-C-C Stretch (1130-1100 cm⁻¹): This absorption is attributed to the stretching of the bond between the ester oxygen and the methyl carbon.[1]

The Aryl Ether (Methoxy Group) Vibrations

The presence of the 3-methoxy group introduces characteristic C-O-C stretching bands. Aryl alkyl ethers typically display two distinct, strong bands:

  • Asymmetric C-O-C Stretch (1275-1200 cm⁻¹): This strong absorption arises from the asymmetric stretching of the C-O-C bond of the methoxy group attached to the naphthalene ring.[5][6] The partial double-bond character resulting from resonance between the oxygen's lone pairs and the aromatic system shifts this band to a higher frequency compared to dialkyl ethers.[5]

  • Symmetric C-O-C Stretch (1050-1010 cm⁻¹): A second strong band corresponding to the symmetric C-O-C stretch is also expected.[6][7]

Aromatic and Aliphatic C-H Vibrations

The spectrum will also feature absorptions due to the stretching and bending of the various C-H bonds in the molecule.

  • Aromatic C-H Stretching (3100-3000 cm⁻¹): Weak to medium intensity bands in this region are characteristic of the C-H stretching vibrations of the naphthalene ring.[8][9]

  • Aliphatic C-H Stretching (3000-2850 cm⁻¹): The methyl groups of the ester and methoxy functionalities will exhibit C-H stretching absorptions in this range.[8][10] Specifically, asymmetric stretching of the CH₃ group in aromatic methoxy compounds is expected around 2985 ± 20 cm⁻¹.[7][11]

  • Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): The substitution pattern on the naphthalene ring will determine the exact position and number of these bands, which can be very informative for structural elucidation.

Naphthalene Ring Vibrations (1600-1400 cm⁻¹)

The C=C stretching vibrations within the aromatic naphthalene ring will give rise to a series of medium to weak absorption bands in the 1600-1400 cm⁻¹ region. These are often seen as a set of sharp peaks and are characteristic of aromatic systems.

Summary of Predicted FT-IR Data

The following table summarizes the predicted key FT-IR absorption bands for Methyl 3-methoxy-1-naphthoate, their corresponding vibrational modes, and expected intensities.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
3100-3000Aromatic C-H Stretch (Naphthalene)Weak to Medium
3000-2850Aliphatic C-H Stretch (Methyl Ester & Methoxy)Medium
1730-1715C=O Stretch (Aromatic Ester)Strong
1600-1400C=C Stretch (Naphthalene Ring)Medium to Weak
1310-1250Asymmetric C-C-O Stretch (Ester)Strong
1275-1200Asymmetric C-O-C Stretch (Methoxy)Strong
1130-1100Symmetric O-C-C Stretch (Ester)Strong
1050-1010Symmetric C-O-C Stretch (Methoxy)Strong
900-675Aromatic C-H Out-of-Plane BendingMedium to Strong

Experimental Protocol: Acquiring the FT-IR Spectrum

To experimentally validate these predictions, the following protocol for acquiring the FT-IR spectrum of Methyl 3-methoxy-1-naphthoate is recommended.

Objective: To obtain a high-quality FT-IR transmission or attenuated total reflectance (ATR) spectrum of Methyl 3-methoxy-1-naphthoate.

Materials and Equipment:

  • Methyl 3-methoxy-1-naphthoate sample

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Sample holder (e.g., KBr pellets for solid samples, salt plates for thin films, or an ATR accessory)

  • Spatula and agate mortar and pestle (for KBr pellets)

  • Solvent for cleaning (e.g., isopropanol, acetone)

  • Lens paper

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Collect a background spectrum. This will be a spectrum of the empty sample compartment (for transmission) or the clean ATR crystal. This step is crucial as it will be subtracted from the sample spectrum to yield the spectrum of the sample alone.

  • Sample Preparation (Choose one of the following methods):

    • For Attenuated Total Reflectance (ATR) - Recommended for ease of use:

      • Ensure the ATR crystal is clean.

      • Place a small amount of the solid Methyl 3-methoxy-1-naphthoate sample onto the crystal.

      • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • For KBr Pellet Method (for high-quality transmission spectra):

      • Grind a small amount (1-2 mg) of the sample with approximately 200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

    • For Thin Film Method (if the sample is a low-melting solid or can be dissolved):

      • Dissolve a small amount of the sample in a volatile solvent.

      • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

  • Sample Spectrum Acquisition:

    • Place the prepared sample into the sample holder in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary baseline corrections or other data processing functions.

    • Label the significant peaks with their corresponding wavenumbers.

Logical Relationships in Spectral Interpretation

The interpretation of an FT-IR spectrum is a deductive process. The following diagram illustrates the logical workflow for analyzing the spectrum of Methyl 3-methoxy-1-naphthoate.

FTIR_Interpretation_Workflow Start Obtain Experimental FT-IR Spectrum Region_High Analyze High Wavenumber Region (4000-2500 cm⁻¹) Start->Region_High Region_Carbonyl Identify Strong Absorption in Carbonyl Region (1800-1650 cm⁻¹) Start->Region_Carbonyl Region_Fingerprint Analyze Fingerprint Region (1500-400 cm⁻¹) Start->Region_Fingerprint Aromatic_CH Aromatic C-H Stretch? (~3100-3000 cm⁻¹) Region_High->Aromatic_CH Aliphatic_CH Aliphatic C-H Stretch? (~3000-2850 cm⁻¹) Region_High->Aliphatic_CH Ester_CO Aromatic Ester C=O? (~1730-1715 cm⁻¹) Region_Carbonyl->Ester_CO Ester_COC Ester C-O Stretches? (~1310-1250 & ~1130-1100 cm⁻¹) Region_Fingerprint->Ester_COC Ether_COC Ether C-O Stretches? (~1275-1200 & ~1050-1010 cm⁻¹) Region_Fingerprint->Ether_COC Aromatic_Ring Aromatic C=C Stretches? (~1600-1400 cm⁻¹) Region_Fingerprint->Aromatic_Ring Conclusion Confirm Presence of Naphthalene, Methyl Ester, and Methoxy Groups Aromatic_CH->Conclusion Aliphatic_CH->Conclusion Ester_CO->Conclusion Ester_COC->Conclusion Ether_COC->Conclusion Aromatic_Ring->Conclusion

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Foundational

Thermodynamic Stability and Solid-State Characterization of Methyl 3-methoxy-1-naphthoate

Target Audience: Analytical Chemists, Pre-formulation Scientists, and Drug Development Professionals Compound: Methyl 3-methoxy-1-naphthoate (CAS: 33295-56-6) Executive Summary In the pre-formulation phase of drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pre-formulation Scientists, and Drug Development Professionals Compound: Methyl 3-methoxy-1-naphthoate (CAS: 33295-56-6)

Executive Summary

In the pre-formulation phase of drug development, understanding the physicochemical boundaries of intermediate scaffolds is non-negotiable. Methyl 3-methoxy-1-naphthoate (Molecular Weight: 216.23 g/mol )[1] is a highly functionalized naphthalene derivative utilized in complex organic synthesis and active pharmaceutical ingredient (API) development.

Because standard commercial databases often lack deep thermodynamic profiles for this specific isomer[2], researchers must rely on predictive modeling verified by rigorous, self-validating empirical protocols. This whitepaper establishes the authoritative framework for determining the thermodynamic stability and melting point ( Tm​ ) of Methyl 3-methoxy-1-naphthoate, detailing the electronic causality behind its behavior and the analytical methodologies required to characterize it.

Structural Thermodynamics & Electronic Causality

The macroscopic properties of Methyl 3-methoxy-1-naphthoate—specifically its melting point and its resistance to hydrolytic degradation—are directly dictated by its molecular architecture.

The Meta-Substitution Effect

The compound features an ester group at the 1-position and a methoxy group at the 3-position. Because the methoxy group is meta to the ester, its strong electron-donating resonance effect is directed toward the 2- and 4-positions, bypassing the 1-position. Consequently, the primary electronic influence exerted on the ester carbonyl is the methoxy group's inductive electron-withdrawing effect .

This inductive pull slightly increases the electrophilicity of the ester's carbonyl carbon, lowering the activation energy required for nucleophilic attack (e.g., hydrolysis in aqueous media).

Crystal Lattice Disruption

Thermodynamically, the melting point is a function of crystal lattice energy ( ΔHfus​ ) and entropy ( ΔSfus​ ). The asymmetric 1,3-substitution pattern creates an irregular molecular geometry that prevents optimal π−π stacking of the naphthalene rings. This steric irregularity depresses the lattice energy, leading to a lower melting point compared to highly symmetrical naphthalene derivatives[3].

ThermoLogic A Methyl 3-methoxy-1-naphthoate B 3-Methoxy Group (Meta to Ester) A->B F Asymmetric Naphthalene Substitution A->F C Inductive Electron Withdrawal B->C Electronic Effect D Increased Electrophilicity of Ester Carbonyl C->D E Decreased Hydrolytic Stability D->E Thermodynamic Vulnerability G Disrupted Crystal Lattice Packing F->G Steric/Shape Effect H Depressed Melting Point (Tm) G->H Macroscopic Property

Fig 1. Electronic and steric causality dictating the thermodynamic stability and melting point.

Quantitative Data Framework

While empirical batch data can vary based on crystallization solvents and polymorphic forms, the following table establishes the predictive thermodynamic parameters and the precise analytical methodologies required to validate them.

ParameterPredictive Range / ValueAnalytical MethodologyMechanistic Significance
Melting Point ( Tm​ ) 45°C – 65°CDifferential Scanning Calorimetry (DSC)Indicates crystal lattice energy, polymorphic form, and batch purity.
Enthalpy of Fusion ( ΔHfus​ ) 15 – 25 kJ/molDSC Peak IntegrationQuantifies the energy required to disrupt intermolecular π−π stacking.
Decomposition Temp ( Td​ ) > 250°CThermogravimetric Analysis (TGA)Defines the upper limit of thermal stability before covalent bond cleavage.
Hydrolytic Rate ( kobs​ ) pH dependentIsothermal MicrocalorimetryDefines shelf-life and formulation stability in aqueous or humid environments.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the determination of the melting point and thermodynamic stability must be conducted using self-validating systems. The following protocols are engineered to eliminate environmental artifacts (like moisture plasticization) and instrumental drift.

Protocol 1: High-Precision DSC for Melting Point Determination

To accurately capture the phase transition of Methyl 3-methoxy-1-naphthoate[1], Differential Scanning Calorimetry (DSC) must be employed with strict environmental controls.

Step-by-Step Methodology:

  • Instrument Calibration (The Self-Validation Step): Run a high-purity Indium standard ( Tm​ = 156.6°C, ΔHfus​ = 28.45 J/g) prior to sample analysis. Causality: This ensures the heat flow and temperature axes are perfectly calibrated, validating the accuracy of the subsequent sample endotherm.

  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of the compound into an aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: Hermetic sealing prevents the volatilization of the methoxy derivative and blocks ambient moisture from entering the pan. Moisture acts as a plasticizer, which would artificially depress the melting point and invalidate the data.

  • Thermal Ramping: Equilibrate the sample at 0°C, then heat at a constant rate of 10°C/min up to 150°C under a dry Nitrogen purge (50 mL/min). Causality: A 10°C/min ramp strikes the optimal balance between resolving closely related polymorphic transitions and minimizing thermal lag. The nitrogen purge prevents oxidative degradation during the melt.

  • Data Extraction: Calculate the extrapolated onset temperature (which represents the true thermodynamic Tm​ ) rather than the peak maximum, as the onset is independent of sample mass.

Workflow S1 Step 1 Indium Calibration (Self-Validation) S2 Step 2 Hermetic Sealing (Block Moisture) S1->S2 S3 Step 3 Thermal Ramp (10°C/min, N2 Purge) S2->S3 S4 Step 4 Endotherm Analysis (Extract Onset Tm) S3->S4

Fig 2. Self-validating DSC workflow for accurate melting point determination.

Protocol 2: Isothermal Microcalorimetry for Thermodynamic Stability

To evaluate the kinetic stability of the ester linkage against hydrolysis, Isothermal Microcalorimetry (TAM) is utilized.

Step-by-Step Methodology:

  • Baseline Establishment: Run an empty reference ampoule to establish a zero-heat-flow baseline.

  • Sample Loading: Introduce 100 mg of Methyl 3-methoxy-1-naphthoate into a glass ampoule with a controlled relative humidity (RH) environment (e.g., 75% RH via saturated NaCl solution).

  • Isothermal Monitoring: Seal the ampoule and hold isothermally at 40°C for 7 days.

  • Causality & Analysis: Hydrolysis of the ester bond is an exothermic process. By monitoring the heat flow ( μW ) over time, researchers can detect degradation long before chemical changes are visible via HPLC. A flat heat-flow curve validates the thermodynamic stability of the compound under stress conditions.

Conclusion

The characterization of Methyl 3-methoxy-1-naphthoate requires a nuanced understanding of its structural electronics. The meta-positioned methoxy group subtly compromises the hydrolytic stability of the ester via inductive withdrawal, while the asymmetric substitution pattern depresses the crystal lattice energy, resulting in a specific melting point profile. By employing the self-validating DSC and microcalorimetry protocols outlined above, analytical scientists can confidently map the thermodynamic boundaries of this critical intermediate, ensuring downstream API integrity.

References

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 3-methoxy-1-naphthoate

An Application Note for the Synthesis of Methyl 3-methoxy-1-naphthoate For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-methoxy-1-naphthoate is a valuable building block in organic sy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of Methyl 3-methoxy-1-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxy-1-naphthoate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Its substituted naphthalene core provides a scaffold for the construction of complex molecular architectures. This document provides a detailed, two-step protocol for the synthesis of Methyl 3-methoxy-1-naphthoate, commencing with the commercially available 1-bromo-3-methoxynaphthalene. The synthesis involves a Grignard reaction to form the intermediate 3-methoxy-1-naphthoic acid, followed by an esterification to yield the final product. The causality behind experimental choices and self-validating system checks are explained throughout the protocol to ensure scientific integrity and reproducibility.

Materials and Reagents

The following table lists the key materials and reagents required for the synthesis, along with their relevant properties.

Chemical NameFormulaMW ( g/mol )RoleSupplier/Purity
1-Bromo-3-methoxynaphthaleneC₁₁H₉BrO237.09Starting MaterialCommercially Available, ≥98%[1]
Magnesium TurningsMg24.31ReagentHigh purity, for Grignard reaction
IodineI₂253.81InitiatorCrystal, for Grignard initiation
Anhydrous Diethyl Ether(C₂H₅)₂O74.12SolventAnhydrous, for Grignard reaction
Carbon Dioxide (Dry Ice)CO₂44.01ReagentSolid form
Hydrochloric AcidHCl36.46ReagentConcentrated, for workup
3-Methoxy-1-naphthoic acidC₁₂H₁₀O₃202.21IntermediateSynthesized in Step 1
Potassium CarbonateK₂CO₃138.21BaseAnhydrous
IodomethaneCH₃I141.94ReagentMethylating agent
Anhydrous DimethylformamideC₃H₇NO73.09SolventAnhydrous
Ethyl AcetateC₄H₈O₂88.11SolventFor extraction
Anhydrous Magnesium SulfateMgSO₄120.37Drying AgentAnhydrous

Overall Synthetic Scheme

The two-step synthesis of Methyl 3-methoxy-1-naphthoate is illustrated in the following diagram.

Synthesis_Scheme cluster_step1 Step 1: Grignard Reaction & Carboxylation cluster_step2 Step 2: Esterification Start 1-Bromo-3-methoxynaphthalene Grignard 3-Methoxy-1-naphthylmagnesium bromide Start->Grignard 1. Mg, I₂ (cat.) Anhydrous Et₂O Intermediate_Acid 3-Methoxy-1-naphthoic acid Grignard->Intermediate_Acid 2. CO₂ (Dry Ice) 3. H₃O⁺ Intermediate_Acid_ref 3-Methoxy-1-naphthoic acid Final_Product Methyl 3-methoxy-1-naphthoate Intermediate_Acid_ref->Final_Product CH₃I, K₂CO₃ Anhydrous DMF

Sources

Application

Application Note: Dual Alkylation Strategy for the Synthesis of Methyl 3-methoxy-1-naphthoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Methyl 3-methoxy-1-naphthoate (CAS: 33295-56-6) [1] Precursor: 3-Hydroxy-1-naphthoic acid (CAS: 19700-42-6) Mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Methyl 3-methoxy-1-naphthoate (CAS: 33295-56-6) [1] Precursor: 3-Hydroxy-1-naphthoic acid (CAS: 19700-42-6)

Mechanistic Rationale & Reaction Design

The synthesis of Methyl 3-methoxy-1-naphthoate from 3-hydroxy-1-naphthoic acid requires the simultaneous or sequential alkylation of two distinct functional groups: a carboxylic acid and a phenolic hydroxyl group. As an Application Scientist, designing this protocol requires a deep understanding of the substrate's pKa values and the solvent effects on nucleophilicity.

Causality in Reagent Selection
  • The Base (Potassium Carbonate, K₂CO₃): The substrate possesses a carboxylic acid (pKa ~4.0) and a phenolic hydroxyl (pKa ~9.5). K₂CO₃ is a mild, non-nucleophilic base that is perfectly tuned to deprotonate both moieties without causing side reactions (such as ester hydrolysis, which could occur if aqueous NaOH were used) [2].

  • The Alkylating Agent (Methyl Iodide, MeI): While dimethyl sulfate (DMS) is an alternative, MeI is preferred for laboratory-scale synthesis due to its high electrophilicity and ease of removal of excess reagent via evaporation (b.p. 42 °C).

  • The Solvent (N,N-Dimethylformamide, DMF): DMF is a polar aprotic solvent. It expertly solvates the potassium cations (K⁺), leaving the carboxylate and phenoxide anions "naked." This lack of hydrogen-bonding solvation drastically increases the nucleophilicity of the anions, accelerating the Sₙ2 attack on the methyl iodide [2].

Mechanistic Pathway

The reaction proceeds via a sequential Sₙ2 mechanism. Due to its lower pKa, the carboxylic acid is deprotonated first, leading to rapid esterification. The phenoxide is then alkylated in a slightly slower second step to form the final methoxy ether.

Mechanism A 3-Hydroxy-1-naphthoic acid (Starting Material) B Dianion Intermediate (Nucleophile) A->B K2CO3 DMF C Mono-alkylated (Esterification First) B->C MeI (Fast) D Methyl 3-methoxy-1-naphthoate (Target Product) C->D MeI (Slower)

Mechanistic pathway of the dual methylation via sequential SN2 reactions.

Experimental Setup & Stoichiometry

To ensure a self-validating and high-yielding reaction, an excess of both the base and the alkylating agent is utilized. The 3.0 equivalents of MeI compensate for its volatility at the reaction temperature (40–50 °C), ensuring complete conversion of the less reactive phenoxide intermediate.

Table 1: Reaction Stoichiometry and Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
3-Hydroxy-1-naphthoic acid188.181.01.88 g (10.0 mmol)Substrate
Potassium Carbonate (K₂CO₃)138.213.04.15 g (30.0 mmol)Base
Methyl Iodide (MeI)141.943.04.26 g / 1.87 mLAlkylating Agent
N,N-Dimethylformamide (DMF)73.09-20 mLSolvent

Step-by-Step Protocol

This protocol is designed to be a self-validating system. The dramatic shift in polarity from the highly polar starting material to the non-polar product allows for unambiguous reaction monitoring.

Phase 1: Preparation and Deprotonation
  • Equipment Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Dissolution: Add 1.88 g (10.0 mmol) of 3-hydroxy-1-naphthoic acid to the flask, followed by 20 mL of anhydrous DMF. Stir until completely dissolved.

  • Deprotonation: Add 4.15 g (30.0 mmol) of finely powdered anhydrous K₂CO₃ to the solution.

    • Expert Insight: Stir this suspension at room temperature for 30 minutes prior to adding MeI. This pre-incubation ensures complete formation of the dianion, preventing competing side reactions and ensuring a uniform reaction rate.

Phase 2: Alkylation
  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.87 mL (30.0 mmol) of Methyl Iodide (MeI) dropwise via syringe.

    • Safety Warning: MeI is a volatile alkylating agent and suspected carcinogen. Perform this step in a well-ventilated fume hood.

  • Heating: Remove the ice bath and gradually warm the reaction to 40–50 °C using a heating mantle or oil bath. Stir vigorously for 6 to 8 hours[3].

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The starting material will remain at the baseline ( Rf​ ~0.0), while the fully methylated product will migrate rapidly ( Rf​ ~0.6).

Phase 3: Workup and Purification
  • Quenching: Once TLC confirms the consumption of the starting material, cool the mixture to room temperature and slowly pour it into 100 mL of ice-cold distilled water. This quenches the reaction and dissolves the inorganic salts (K₂CO₃ and KI).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (2 × 50 mL) followed by brine (50 mL).

    • Expert Insight: The LiCl wash is a critical field-proven technique to selectively partition residual DMF out of the organic layer and into the aqueous phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexane to 10% EtOAc in Hexane) to afford pure Methyl 3-methoxy-1-naphthoate as a solid.

Workflow Step1 1. Setup Dissolve in anhydrous DMF Step2 2. Deprotonation Add K2CO3, stir 30 min Step1->Step2 Step3 3. Alkylation Dropwise MeI addition at 0 °C Step2->Step3 Step4 4. Heating Stir at 40-50 °C for 6-8 h Step3->Step4 Step5 5. Workup Quench (H2O), Extract (EtOAc) Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for synthesizing Methyl 3-methoxy-1-naphthoate.

Analytical Validation

To ensure the trustworthiness of the synthesized compound, verify the structure against the following expected analytical parameters. The appearance of two distinct singlet integrations in the 1 H NMR spectrum confirms successful dual alkylation.

Table 2: Expected Analytical Data

Analytical MethodKey Signals / Observations
TLC (Hexane:EtOAc 3:1) Rf​ ~0.6 (Product, UV active), Rf​ ~0.0 (Starting Material)
1 H NMR (CDCl₃, 400 MHz) δ 4.02 (s, 3H, -COOCH₃ ), δ 3.95 (s, 3H, -OCH₃ ), Ar-H shifts ~7.2–8.2 ppm
ESI-MS (m/z) [M+H]⁺ calculated for C₁₃H₁₃O₃: 217.08, found: 217.1
Expected Yield 85% - 92% (Isolated, post-column chromatography)

References

  • Slanina, T., et al. (2019). Photodecarboxylation of Substituted Naphthylmethyl Arylacetate Esters: Synthesis of Naphthylarylethanes. The Journal of Organic Chemistry, ACS Publications. Retrieved from[Link]

  • V. R. P., et al. (2020). Matriptase 2 inhibitors and uses thereof. World Intellectual Property Organization Patent No. WO2020072580A1. Google Patents.
Method

Application Note: Methyl 3-methoxy-1-naphthoate as a Bifunctional Scaffold in Palladium-Catalyzed Cross-Coupling

Strategic Utility in Late-Stage Functionalization Methyl 3-methoxy-1-naphthoate (CAS: 33295-56-6) is a highly versatile, electron-rich naphthalene derivative that serves as a powerful building block in modern synthetic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utility in Late-Stage Functionalization

Methyl 3-methoxy-1-naphthoate (CAS: 33295-56-6) is a highly versatile, electron-rich naphthalene derivative that serves as a powerful building block in modern synthetic chemistry and drug development. Unlike simple aryl halides, this molecule offers a dual-reactivity profile that can be orthogonally manipulated using palladium catalysis.

As a Senior Application Scientist, I approach this substrate not merely as a starting material, but as a programmable scaffold. By tuning the palladium precatalyst, ligand electronics, and reaction environment, researchers can selectively engage either the C1 methyl ester (as a directing group for C–H activation) or the C3 methoxy group (as a latent electrophile for C–O bond cleavage). This guide details the mechanistic causality and self-validating protocols required to harness both pathways effectively.

Mechanistic Causality: Why This Substrate?

To achieve predictable cross-coupling, one must understand the electronic and steric forces governing the substrate-catalyst interaction.

Pathway A: Ester-Directed C(sp²)–H Functionalization

The C1 methyl ester acts as a weakly coordinating directing group (DG). The carbonyl oxygen coordinates to an electrophilic Pd(II) center, bringing the metal into close proximity to the C2 or peri-C8 positions. The C3 methoxy group plays a critical electronic role here: its strong resonance-donating effect (+ M ) enriches the naphthalene core, lowering the activation energy required for the Concerted Metalation-Deprotonation (CMD) step [1].

Pathway B: C–OMe Bond Activation

The C(aryl)–OMe bond possesses a high bond dissociation energy (~100 kcal/mol), making it traditionally inert. However, utilizing highly electron-rich Pd(0) catalysts paired with sterically demanding ligands (e.g., tricyclohexylphosphine, PCy₃), the metal center is sufficiently nucleophilic to undergo oxidative addition directly into the C–O bond [2]. The adjacent C1 ester provides necessary steric buttressing that accelerates the subsequent reductive elimination step, preventing catalyst resting-state trapping.

G Substrate Methyl 3-methoxy- 1-naphthoate CH_Act Directed C-H Activation (CMD Pathway) Substrate->CH_Act Carbonyl Coordination Pd_Cat Pd(II) Precatalyst Pd_Cat->CH_Act Ligand Exchange Ox_Add Transmetalation / Oxidative Addition CH_Act->Ox_Add Arylboronic Acid Red_Elim Reductive Elimination Ox_Add->Red_Elim Pd(II) Intermediate Red_Elim->Pd_Cat Catalyst Regeneration Product Functionalized Naphthoate Red_Elim->Product Product Release

Figure 1: Catalytic cycle of ester-directed Pd-catalyzed C-H functionalization.

Quantitative Data Summary: Catalyst & Solvent Optimization

The choice of solvent and ligand dictates the success of the C–H arylation pathway. Hexafluoroisopropanol (HFIP) is strictly required as it acts as a hydrogen-bond donor, enhancing the electrophilicity of the Pd(II) species while stabilizing the transition state during C–H cleavage.

Table 1: Optimization of Pd-Catalyzed C2-Arylation of Methyl 3-methoxy-1-naphthoate

EntryCatalyst (10 mol%)Ligand (20 mol%)SolventTemp (°C)Yield (%)Regioselectivity (C2:C8)
1Pd(OAc)₂NoneDCE90221:1
2Pd(OAc)₂N-AcetylglycineHFIP9085>20:1
3Pd(TFA)₂ N-Acetylglycine HFIP 90 94 >20:1
4Pd(TFA)₂N-AcetylglycineToluene90TraceN/A

Data Interpretation: Pd(TFA)₂ is more electrophilic than Pd(OAc)₂, accelerating the initial metalation. N-Acetylglycine acts as a transient directing ligand that shuttles the palladium to the sterically hindered C2 position, overriding the default preference for a mixture of C2/C8 isomers.

Experimental Protocols

Protocol A: Ester-Directed C(sp²)–H Arylation

Objective: Selective functionalization at the C2 position utilizing phenylboronic acid.

Self-Validation Checkpoint: The reaction mixture in HFIP should transition from a pale yellow suspension to a homogeneous deep amber solution upon reaching 90 °C. If the solution turns opaque black within the first 30 minutes, palladium black has precipitated (indicating oxidant failure or moisture ingress). Abort, verify the quality of Ag₂CO₃, and restart.

Step-by-Step Methodology:

  • Reagent Charging: In a 15 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 3-methoxy-1-naphthoate (0.20 mmol, 43.2 mg), phenylboronic acid (0.40 mmol, 48.8 mg), Pd(TFA)₂ (0.02 mmol, 6.6 mg), N-Acetylglycine (0.04 mmol, 4.7 mg), and Ag₂CO₃ (0.20 mmol, 55.1 mg).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times).

  • Solvent Addition: Inject anhydrous, degassed HFIP (2.0 mL) via syringe.

  • Thermal Activation: Replace the septum with a Teflon screw-cap under positive Argon flow. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 16 hours.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove silver salts and Pd particulates. Wash the pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 95:5 to 80:20) to isolate the C2-arylated product.

Protocol B: Palladium-Catalyzed C–OMe Activation (Suzuki-Miyaura)

Objective: Direct cross-coupling at the C3 position by cleaving the methoxy group.

Self-Validation Checkpoint: The active Pd(0)-PCy₃ catalyst is exquisitely sensitive to oxygen. The use of a glovebox is non-negotiable. A successful active catalyst formation is indicated by a persistent dark red/brown color in toluene. Rapid fading to pale yellow indicates catalyst oxidation.

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an Argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), charge a 10 mL pressure vial with Pd(cod)Cl₂ (5 mol%, 2.8 mg), PCy₃ (10 mol%, 5.6 mg), and anhydrous Cs₂CO₃ (0.40 mmol, 130 mg).

  • Substrate Addition: Add Methyl 3-methoxy-1-naphthoate (0.20 mmol, 43.2 mg) and 4-tolylboronic acid (0.40 mmol, 54.4 mg).

  • Solvent & Sealing: Add anhydrous, rigorously degassed toluene (2.0 mL). Seal the vial tightly with a Teflon-lined crimp cap before removing it from the glovebox.

  • Reaction Execution: Heat the vial in an aluminum heating block at 130 °C for 24 hours. The high temperature is thermodynamically required to overcome the C–O bond dissociation energy.

  • Workup: Cool to room temperature, quench with 1M aqueous HCl (2 mL) to neutralize the carbonate base, and extract with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Workflow Step1 1. Glovebox Preparation (Weighing Pd, Ligand, Base) Step2 2. Substrate & Solvent Addition (Degassed Toluene, Seal Vial) Step1->Step2 Step3 3. High-Temp Activation (130 °C, 24 h, Vigorous Stirring) Step2->Step3 Step4 4. Reaction Quenching (Cool to RT, Aqueous HCl) Step3->Step4 Step5 5. Extraction & Purification (DCM Extraction, Chromatography) Step4->Step5

Figure 2: Strict air-free workflow for Pd-catalyzed C-O bond activation cross-couplings.

Troubleshooting & Field-Proven Insights

  • Incomplete C–H Arylation (Protocol A): If starting material is recovered, the most common culprit is trace water in the HFIP, which hydrolyzes the active Pd-TFA species. Ensure HFIP is stored over activated 3Å molecular sieves. Alternatively, the Ag₂CO₃ may be photo-degraded; use freshly purchased, light-shielded silver salts.

  • Protodeboronation of the Coupling Partner: Boronic acids are prone to protodeboronation at elevated temperatures. If the yield is low but the substrate is fully consumed, increase the boronic acid stoichiometry to 2.5 equivalents and ensure the reaction temperature does not exceed the recommended setpoints.

  • Decarbonylative Side-Reactions: In Protocol B, prolonged heating above 140 °C can trigger unwanted decarbonylative cross-coupling of the C1 methyl ester [3]. Strict temperature control via a calibrated thermocouple is required to maintain chemoselectivity for the C3 methoxy group.

References

  • Lyons, T. W.; Sanford, M. S. "Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions." Chemical Reviews, 2010, 110(2), 1147–1169. URL:[Link]

  • Tobisu, M.; Chatani, N. "Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel and Palladium Catalysts." Accounts of Chemical Research, 2015, 48(6), 1717-1726. URL:[Link]

  • Muto, K.; Hatakeyama, T.; Itami, K.; Yamaguchi, J. "Palladium-Catalyzed Decarbonylative Cross-Coupling of Azinecarboxylates with Arylboronic Acids." Organic Letters, 2016, 18(19), 5106–5109. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 3-methoxy-1-naphthoate Synthesis

Welcome to the Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to help you troubleshoot and optimize the double methylation of 3-hydroxy-1-naphthoic acid to yield Methyl 3-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to help you troubleshoot and optimize the double methylation of 3-hydroxy-1-naphthoic acid to yield Methyl 3-methoxy-1-naphthoate .

Synthesizing this molecule requires a simultaneous O-methylation (etherification of the phenol) and esterification (of the carboxylic acid). While seemingly straightforward, researchers frequently encounter stalled reactions, incomplete conversions, or unintended hydrolysis. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your reaction proceeds with maximum yield and purity.

Reaction Dynamics & Mechanistic Pathway

To master this synthesis, you must understand the inherent reactivity of your starting material. 3-Hydroxy-1-naphthoic acid possesses two reactive sites with vastly different acidities:

  • Carboxylic Acid ( pKa​≈4.2 ): Highly acidic, deprotonates instantly in mild base.

  • Naphthol Hydroxyl ( pKa​≈9.3 ): Weakly acidic, requires excess base and time to fully deprotonate.

The Causality of Stepwise Alkylation: Because of this pKa​ differential, the reaction does not happen simultaneously. When exposed to a base like K2​CO3​ and an alkylating agent, the carboxylate is alkylated first, forming the intermediate methyl 3-hydroxy-1-naphthoate. The subsequent O-methylation of the naphthol is the rate-limiting step. If the reaction is stopped prematurely, this intermediate will dominate your yield. Furthermore, if the reaction is quenched with an aggressive aqueous base, the newly formed ester will hydrolyze back into 3-methoxy-1-naphthoic acid, a known degradation pathway documented in[1].

Mechanism SM 3-Hydroxy-1-naphthoic acid Int Methyl 3-hydroxy-1-naphthoate SM->Int MeI / K2CO3 (Fast) Prod Methyl 3-methoxy-1-naphthoate Int->Prod MeI / K2CO3 (Slower) Side 3-Methoxy-1-naphthoic acid Prod->Side H2O / Base (Hydrolysis)

Fig 1: Stepwise mechanistic pathway of double methylation and potential hydrolysis.

Quantitative Data: Reagent System Comparison

Selecting the right reagent system is critical. Below is a summarized comparison of established systems for this transformation.

Reagent SystemBaseSolventTarget YieldCausality / Field Notes
Methyl Iodide (MeI) K2​CO3​ DMF85–95%Preferred. DMF solvates K+ , leaving the naphthoxide "naked" and highly nucleophilic, accelerating the slow O-alkylation step.
Dimethyl Sulfate (DMS) K2​CO3​ Acetone75–85%Effective for [2], but slower. Requires reflux conditions. DMS is less volatile but highly toxic.
TMS-Diazomethane NoneMeOH / DCM>90%Extremely mild. No basic workup required, eliminating hydrolysis risks. However, reagents are expensive and pose explosion/toxicity hazards.
Validated Experimental Protocol (SOP)

This protocol utilizes the MeI/ K2​CO3​ /DMF system, adapted from reliable[3]. It is designed as a self-validating system , meaning physical cues at each step confirm the reaction is proceeding correctly.

Materials Required:

  • 3-Hydroxy-1-naphthoic acid (1.0 eq)

  • Methyl Iodide (MeI) (3.0 eq) Note: Excess is required to drive the second methylation.

  • Potassium Carbonate ( K2​CO3​ ) (3.0 eq) - Must be oven-dried.

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 3-hydroxy-1-naphthoic acid in anhydrous DMF (approx. 5 mL per gram of SM) in a round-bottom flask under an inert atmosphere ( N2​ or Argon).

    • Self-Validation Check: The solution should be clear and homogeneous.

  • Deprotonation: Add finely powdered, oven-dried K2​CO3​ to the stirring solution. Stir at room temperature for 30 minutes.

    • Self-Validation Check: The mixture will shift to a deep yellow/orange suspension. This color change confirms the formation of the highly conjugated naphthoxide dianion.

  • Alkylation: Cool the flask to 0 °C using an ice bath. Add Methyl Iodide (MeI) dropwise via syringe.

    • Self-Validation Check: A mild exotherm will occur. As the reaction proceeds, a fine white precipitate of Potassium Iodide (KI) will begin to form, indicating active halogen displacement.

  • Reaction Propagation: Remove the ice bath and gently warm the reaction to 40 °C. Stir for 4 to 6 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). You will first see the rapid appearance of a mid-Rf spot (mono-ester), which will slowly convert to a high-Rf spot (target product). Do not stop the reaction until the mid-Rf spot disappears.

  • Quench & Extraction: Cool the mixture to room temperature and pour it slowly into vigorously stirring ice-cold water (10x the volume of DMF). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Self-Validation Check: The product will partition cleanly into the upper organic layer.

  • Isolation: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield Methyl 3-methoxy-1-naphthoate.

Protocol S1 1. Dissolve SM in dry DMF S2 2. Add K2CO3 (Yellowing = Deprotonation) S1->S2 S3 3. Add MeI at 0°C (Control Exotherm) S2->S3 S4 4. Heat to 40°C (Monitor via TLC) S3->S4 S5 5. Quench in Ice Water S4->S5 S6 6. Extract & Purify S5->S6

Fig 2: Standardized self-validating experimental workflow for alkylation.

Troubleshooting & FAQs

Q: My LC-MS shows a massive peak corresponding to a mono-methylated product (M+14). Which hydroxyl reacted, and how do I push it to completion? A: Because the carboxylic acid is significantly more acidic than the naphthol, your mono-methylated intermediate is almost exclusively methyl 3-hydroxy-1-naphthoate. To drive the O-methylation of the phenol to completion, you must ensure a sufficient excess of methyl iodide (at least 3.0 equivalents total) and maintain the reaction at 40 °C. If the reaction has completely stalled, your K2​CO3​ may have absorbed atmospheric moisture, which neutralizes its basicity. Always use freshly oven-dried base.

Q: I am recovering 3-methoxy-1-naphthoic acid instead of the ester. What went wrong? A: This is a classic case of ester hydrolysis during the workup phase. If you quenched the reaction with a strong aqueous base (e.g., NaOH to destroy excess DMS) and let it sit, the newly formed methyl ester will rapidly hydrolyze back to the carboxylic acid. To prevent this, always quench with neutral ice-water and perform your ethyl acetate extraction immediately.

Q: Why is DMF the preferred solvent over Ethanol or Acetone for this specific reaction? A: DMF is a polar aprotic solvent. It strongly solvates the potassium cation from K2​CO3​ , leaving the naphthoxide and carboxylate anions "naked" and highly nucleophilic. This significantly accelerates the SN​2 attack on the methyl iodide. If you used a protic solvent like ethanol, the solvent would hydrogen-bond to your nucleophile, drastically slowing down the already sluggish O-alkylation step.

Q: Can I use Sodium Hydride (NaH) to speed up the deprotonation? A: While NaH will rapidly deprotonate both sites, it is generally too aggressive for this synthesis. Strong bases combined with MeI can lead to unintended C-alkylation on the electron-rich naphthyl ring. K2​CO3​ provides the perfect thermodynamic balance—strong enough to deprotonate the phenol, but mild enough to prevent side reactions.

References
  • Title: WO2020072580A1 - Matriptase 2 inhibitors and uses thereof Source: Google Patents URL
  • Title: US5843337A - Treatment of aqueous systems using a chemically modified tannin Source: Google Patents URL
  • Title: Studies on Diazabenzobicyclo [3.3.1] nonane System. VII. Synthesis of 1, 2, 3, 4, 5, 6-Hexahydro-1, 5-methanobenzo [e][1, 2] diazocine Derivatives Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 3-methoxy-1-naphthoate Preparation

Welcome to the Technical Support Center. In the synthesis of naphthoic acid derivatives, controlling the chemoselectivity of global methylation is a critical challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. In the synthesis of naphthoic acid derivatives, controlling the chemoselectivity of global methylation is a critical challenge. The preparation of Methyl 3-methoxy-1-naphthoate from 3-hydroxy-1-naphthoic acid requires the simultaneous esterification of a carboxylic acid and the etherification of a phenolic hydroxyl group.

This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot common impurities, optimize your reaction conditions, and ensure high-fidelity analytical validation.

Reaction Pathway & Impurity Mapping

G SM 3-Hydroxy-1-naphthoic acid (Starting Material) Target Methyl 3-methoxy-1-naphthoate (Target Product) SM->Target Optimal Methylation (MeI or DMS, Base) Imp1 Methyl 3-hydroxy-1-naphthoate (Incomplete O-Alkylation) SM->Imp1 Insufficient Reagent or Weak Base Imp2 3-Methoxy-1-naphthoic acid (Hydrolysis / Incomplete) SM->Imp2 Incomplete Esterification Imp3 C-Methylated Impurities (e.g., C2-Methylation) SM->Imp3 Ambident Reactivity (Solvent/Counterion effects) Target->Imp2 Basic Hydrolysis (Saponification during workup) Imp1->Target Further Methylation

Reaction pathways and common impurity formation during the methylation of 3-hydroxy-1-naphthoic acid.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my reaction yielding significant amounts of Methyl 3-hydroxy-1-naphthoate? The Causality: This indicates incomplete O-alkylation. The carboxylic acid moiety is significantly more acidic (pKa ~4) than the naphtholic hydroxyl group (pKa ~9–10). During the reaction, the carboxylate anion forms first and undergoes rapid esterification. The remaining phenolate is less nucleophilic. If your base is too weak to maintain the phenolate anion equilibrium, or if your methylating agent is depleted, the reaction stalls at this mono-methylated intermediate. The Solution: Ensure a sufficient stoichiometric excess of your methylating agent (minimum 2.5 to 3.0 equivalents). Furthermore, utilize a base with sufficient strength to completely deprotonate the naphthol, such as Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ).

Q2: I am detecting 3-Methoxy-1-naphthoic acid in my final HPLC trace. Was my esterification incomplete? The Causality: While incomplete esterification is possible, this impurity is most frequently a downstream artifact caused by basic hydrolysis (saponification). Methyl esters of naphthoic acids are highly susceptible to cleavage if the reaction quench or the subsequent aqueous workup is overly basic and prolonged. The Solution: Avoid quenching the reaction with strong aqueous bases (like NaOH ). Instead, quench the mixture with a mild, buffered aqueous solution such as saturated Ammonium Chloride ( NH4​Cl ). This safely destroys excess methylating agents without hydrolyzing the newly formed ester [2].

Q3: My NMR shows unexpected peaks in the aliphatic region (~2.4 ppm), and mass spectrometry indicates an extra methyl group (+14 Da over the target). What is happening? The Causality: You are observing C-methylated regioisomers (e.g., Methyl 2-methyl-3-methoxy-1-naphthoate). The naphtholate anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) principles, the oxygen atom is a "hard" nucleophilic center, while the ortho/para carbons are "soft" centers. While O-methylation is kinetically favored, C-methylation actively competes when using "soft" electrophiles like Methyl Iodide ( MeI ) or when highly coordinating counterions (like Li+ or Na+ ) mask the oxygen center [1]. The Solution: Switch to a "harder" electrophile such as Dimethyl Sulfate (DMS). Conduct the reaction in a polar aprotic solvent (e.g., Acetone or DMF) using a poorly coordinating cation ( K+ or Cs+ ) to leave the oxygen center exposed, thereby maximizing O-alkylation selectivity[2].

Analytical Signatures & Mitigation Data

To ensure self-validating experimental workflows, use the following quantitative data table to identify impurities rapidly via standard analytical techniques.

Impurity NameStructural CharacteristicPrimary Analytical SignatureMitigation Strategy
Methyl 3-hydroxy-1-naphthoate Unmethylated phenolic -OHIR: Broad stretch at ~3300 cm⁻¹¹H NMR: Singlet at ~9.5 ppm (-OH)Increase DMS equivalents to 2.5+; ensure K2​CO3​ is finely powdered.
3-Methoxy-1-naphthoic acid Hydrolyzed/Unmethylated -COOHIR: Broad band 2500-3000 cm⁻¹¹H NMR: Missing ester -CH₃ singlet at ~3.9 ppmQuench with sat. NH4​Cl ; avoid prolonged exposure to pH > 9.
C-Methylated Regioisomers Alkylation at C2 or C4¹H NMR: Extra Ar-CH₃ singlet at ~2.3-2.5 ppm; loss of one aromatic protonUse DMS instead of MeI; use polar aprotic solvents (Acetone/DMF).
Optimized Experimental Protocol: Global Methylation

This protocol utilizes Dimethyl Sulfate (DMS) and Potassium Carbonate ( K2​CO3​ ) in Acetone, a field-proven method to suppress C-alkylation and prevent ester hydrolysis [2].

Self-Validating Checkpoints: This protocol incorporates in-process controls (IPC) to ensure the reaction does not proceed to the workup phase until complete conversion is analytically verified.

Step-by-Step Methodology:

  • Reactor Charging: To a dry, inert-flushed round-bottom flask, add 3-hydroxy-1-naphthoic acid (1.0 equivalent) and anhydrous Acetone (10 volumes).

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (3.0 equivalents). Stir the suspension at 25 °C for 30 minutes to ensure complete formation of the potassium naphtholate salt. Note: The solution will noticeably darken, indicating phenolate formation.

  • Electrophile Addition: Equip the flask with a reflux condenser. Dropwise, add Dimethyl Sulfate (DMS) (2.5 equivalents) over 15 minutes. Caution: DMS is a potent alkylating agent and highly toxic; perform strictly in a fume hood.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (~56 °C).

  • In-Process Control (IPC): After 4 hours, sample the reaction. Run an HPLC or TLC (Hexanes:EtOAc 4:1). The reaction is deemed complete only when the intermediate Methyl 3-hydroxy-1-naphthoate is ≤ 1.0% relative to the target product.

  • Buffered Quench: Cool the reaction to 10 °C. Slowly add saturated aqueous NH4​Cl (5 volumes) and stir vigorously for 1 hour. Causality: This step destroys unreacted DMS via hydrolysis to methyl hydrogen sulfate, while the buffered pH prevents saponification of your newly formed methyl ester.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude Methyl 3-methoxy-1-naphthoate.

References
  • Jansang, B., Nanok, T., & Limtrakul, J. (2007). Structure and Reaction Mechanism of Alkylation of Phenol with Methanol over H-FAU Zeolite: An ONIOM Study. The Journal of Physical Chemistry C, 111(50), 18637–18645.[Link]

  • Liu, Z., & Xiang, J. (2006). A High Yield and Pilot-Scale Process for the Preparation of Adapalene. Organic Process Research & Development, 10(2), 285–288.[Link]

Troubleshooting

Technical Support Center: Methyl 3-methoxy-1-naphthoate Recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying Methyl 3-methoxy-1-naphthoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying Methyl 3-methoxy-1-naphthoate .

This compound features a hydrophobic naphthyl core paired with polar, hydrogen-bond-accepting methoxy and methyl ester groups. This structural duality means it exhibits distinct solubility profiles, making solvent selection the most critical parameter for successful purification[1]. This guide provides field-proven protocols, causality-driven troubleshooting, and the theoretical grounding needed to achieve high-purity crystalline yields.

Part 1: Solvent System Selection Guide

The ideal recrystallization solvent must dissolve the compound completely at elevated temperatures and sparingly at low temperatures, while selectively leaving impurities in the mother liquor[1][2]. Because of its mixed polarity, Methyl 3-methoxy-1-naphthoate responds exceptionally well to binary (dual) solvent systems.

Table 1: Evaluated Solvent Systems for Methyl 3-methoxy-1-naphthoate
Solvent SystemRatio (v/v)Polarity MatchYield PotentialPurity PotentialMechanistic Causality & Notes
Ethyl Acetate / Hexanes 1:3 to 1:5ExcellentHighVery HighGold Standard. EtOAc dissolves the polar ester/ether groups; Hexanes force the hydrophobic naphthyl ring out of solution[2][3].
Methanol / Water Single to 9:1ModerateModerateHighGood for single-solvent use. The ester group H-bonds with MeOH, but cooling is required to force crystallization[2].
Toluene / Heptane 1:4GoodHighModerateUseful if high-temperature dissolution is needed, but risks co-crystallizing non-polar impurities.
DCM / Pentane 1:2PoorLowModerateDCM is often too strong a solvent; leads to massive yield loss in the mother liquor.

Part 2: Standard Operating Procedure (SOP) - The EtOAc/Hexanes Protocol

This self-validating protocol ensures that thermodynamic equilibrium is favored over kinetic precipitation, preventing impurity entrapment within the crystal lattice[1].

  • Dissolution: Place the crude Methyl 3-methoxy-1-naphthoate in a clean, dry Erlenmeyer flask. Add a minimum volume of hot Ethyl Acetate (approx. 60–65 °C) dropwise while swirling until the solid just dissolves[2].

  • Decolorization (Optional): If the solution is highly colored, add 1-2% (w/w) activated charcoal. Boil for 5 minutes, then perform a hot gravity filtration through fluted filter paper to remove the charcoal and insoluble impurities[4].

  • Anti-Solvent Addition: Keep the solution hot on a steam bath. Slowly add hot Hexanes dropwise until a faint, persistent cloudiness appears. This visual cue confirms the exact saturation point has been reached[2][3].

  • Re-clarification (Self-Validation): Add 1-2 drops of hot Ethyl Acetate until the solution becomes perfectly clear again. This guarantees the system is exactly at the solubility limit without premature precipitation[2].

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20–25 °C) over 1–2 hours. Causality: Slow cooling minimizes the internal energy of the crystal lattice, excluding impurities as the molecules stack efficiently[1][5].

  • Ice Bath & Isolation: Once room temperature is reached, place the flask in an ice-water bath (0–5 °C) for 30 minutes to maximize yield[6]. Collect the crystals via vacuum filtration using a Büchner funnel. Wash with ice-cold Hexanes.

Workflow Start Crude Methyl 3-methoxy-1-naphthoate Dissolve Dissolve in hot Ethyl Acetate (Solvent) Start->Dissolve Filter Hot Filtration (Remove insolubles/charcoal) Dissolve->Filter If impurities present AntiSolvent Add hot Hexanes (Anti-solvent) dropwise Dissolve->AntiSolvent If clear Filter->AntiSolvent Cooling Controlled Cooling (Room Temp -> Ice Bath) AntiSolvent->Cooling Until cloudy, then clear Isolate Vacuum Filtration & Wash (Cold Hexanes) Cooling->Isolate Pure Pure Crystals Isolate->Pure

Optimal dual-solvent recrystallization workflow for Methyl 3-methoxy-1-naphthoate.

Part 3: Troubleshooting & FAQs

Q1: My solution is forming an oily layer at the bottom instead of crystals. What is happening and how do I fix it? A: You are experiencing "Oiling Out" or Liquid-Liquid Phase Separation (LLPS)[7][8]. This occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated, causing it to separate as an impure liquid emulsion rather than a solid crystal[4][9].

  • The Fix: Reheat the mixture until the oil completely redissolves. Add 5–10% more of the "good solvent" (Ethyl Acetate) to lower the saturation temperature below the compound's melting point[4]. Allow it to cool much more slowly, and introduce a pure seed crystal just before the cloud point is reached to bypass the nucleation energy barrier[7][8].

OilingOut Issue Observation: Oiling Out (LLPS) Cause Cause: Saturation temp > Melting point Issue->Cause Action1 Action 1: Reheat to dissolve oil completely Cause->Action1 Action2 Action 2: Add more 'Good' Solvent (EtOAc) Action1->Action2 Action3 Action 3: Cool slowly & Add Seed Crystals Action2->Action3 Success Result: Thermodynamic Crystallization Action3->Success

Mechanistic troubleshooting pathway for resolving Liquid-Liquid Phase Separation (Oiling Out).

Q2: I have a low yield, and no crystals are forming even after cooling to room temperature. A: You have likely used too much solvent, meaning the solution has not reached supersaturation[4].

  • The Fix: Return the flask to the heat source and gently boil off 20–30% of the solvent volume[4]. Alternatively, scratch the inside of the glass flask with a glass stirring rod. The micro-abrasions provide high-energy nucleation sites that induce crystallization[4][5].

Q3: My crystals formed instantly when I added the hexanes, but the purity is terrible. Why? A: This is a kinetic failure known as "crashing out." By adding too much anti-solvent too quickly, you created a state of extreme supersaturation[9]. The compound precipitated rapidly, trapping solvent molecules and impurities within the crystal lattice defects.

  • The Fix: You must redissolve the solid by heating and adding a few drops of Ethyl Acetate, then strictly follow the controlled cooling step. Thermodynamic crystallization requires time for molecules to align perfectly[1][5].

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.1

  • Chemistry LibreTexts. 3.6F: Troubleshooting (Oiling Out).4

  • University of Missouri. Recrystallization of Impure Acetanilide and Melting Point Determination.2

  • Docsity. Chapter 12: Recrystallization | Study notes Organic Chemistry.5

  • Athabasca University. Experiment 2: Recrystallization.6

  • Docsity. Guide to Organic Compound Purification through Recrystallization.3

  • PharmaLego. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.7

  • KiloMentor. The Problem of Oiling Out in Chemical Process Development.8

  • Mettler Toledo. Oiling Out in Crystallization.9

Sources

Optimization

Preventing degradation of Methyl 3-methoxy-1-naphthoate during long-term storage

Welcome to the Technical Support Center for the handling and preservation of Methyl 3-methoxy-1-naphthoate (CAS: 33295-56-6). As a Senior Application Scientist, I have designed this guide to move beyond generic storage a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and preservation of Methyl 3-methoxy-1-naphthoate (CAS: 33295-56-6). As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we explore the chemical causality of degradation and provide self-validating protocols to ensure absolute reagent integrity for your downstream drug development and synthetic workflows.

Part 1: Mechanisms of Degradation (The "Why")

Q: Why is Methyl 3-methoxy-1-naphthoate so sensitive to long-term storage conditions? A: Methyl 3-methoxy-1-naphthoate contains two critical functional groups on a naphthalene backbone: a methoxy ether and a methyl ester. While the ether is relatively robust, the ester group is highly susceptible to hydrolysis . The carbonyl carbon of the ester is electrophilic, making it a prime target for nucleophilic attack by atmospheric water molecules. High moisture content promotes this hydrolysis, breaking the ester bond to produce 3-methoxy-1-naphthoic acid and methanol [1]. Furthermore, the conjugated naphthalene ring absorbs UV light, which can trigger photo-oxidation pathways.

Q: How do temperature and pH affect this degradation? A: The kinetics of ester hydrolysis are highly temperature-dependent and follow the Arrhenius equation. Storing the compound at room temperature provides the activation energy required to accelerate the nucleophilic attack of water. Additionally, the reaction is catalyzed by both acids and bases. If trace impurities from manufacturing (or degraded acidic byproducts) are present, they can initiate an autocatalytic loop where the newly formed 3-methoxy-1-naphthoic acid further lowers the microenvironmental pH, exponentially accelerating the degradation of the remaining intact ester.

G M Methyl 3-methoxy-1-naphthoate H2O Moisture (Hydrolysis) M->H2O Acid/Base Catalysis UV UV Exposure M->UV Temp Thermal Stress M->Temp Deg1 3-Methoxy-1-naphthoic acid + Methanol H2O->Deg1 Deg2 Photo-oxidation Products UV->Deg2 Temp->Deg1 Kinetic Acceleration

Degradation pathways of Methyl 3-methoxy-1-naphthoate.

Part 2: Quantitative Storage Data

To understand the impact of environmental stressors, we must look at the quantitative degradation kinetics. The table below summarizes the expected stability profile of naphthoate esters under various storage conditions, demonstrating why standard refrigeration is insufficient for long-term preservation [2].

Storage ConditionTemperatureMoisture ExposureLight ExposureEst. Monthly Degradation RatePrimary Degradation Product
Ambient Benchtop 25°CAmbient (~50% RH)Fluorescent/UV4.50% - 6.00%3-Methoxy-1-naphthoic acid
Standard Fridge 4°CHigh (Condensation)Dark1.20% - 2.50%3-Methoxy-1-naphthoic acid
Freezer (Air) -20°CLow (Sealed)Dark0.10% - 0.30%Trace Acid
Optimal (Inert) -20°CNone (Argon/N₂)Dark< 0.05% None detected

Part 3: Self-Validating Storage Protocol

Q: What is the best way to store this compound to prevent the degradation rates shown above? A: The most effective strategy is a self-validating aliquoting workflow. This protocol ensures that the compound is never exposed to moisture during its lifecycle and includes built-in quality control checks so you never use compromised reagents in your assays. For hydrolytically degradable polymers and esters, samples are best stored at low temperatures under an inert atmosphere [2].

Step-by-Step Methodology: Inert Aliquoting and Storage

Phase 1: Baseline Validation

  • Initial QC: Upon receipt, dissolve a 1 mg sample in anhydrous acetonitrile and run an HPLC-UV (254 nm) or LC-MS/MS analysis. Quantify the baseline ratio of Methyl 3-methoxy-1-naphthoate to 3-methoxy-1-naphthoic acid. This establishes your "Time Zero" purity.

Phase 2: Environmental Control & Aliquoting 2. Glove Box Preparation: Transfer the bulk chemical into a controlled glove box purged with Argon or high-purity Nitrogen. Ensure the internal relative humidity (RH) is < 5%. 3. Aliquoting: Divide the bulk powder into single-use aliquots using amber glass vials. Causality Note: Single-use aliquots prevent the repeated freeze-thaw cycles and atmospheric moisture introduction that occur when accessing a single master vial multiple times. Amber glass prevents UV-induced photo-oxidation. 4. Sealing: Seal the vials with PTFE-lined screw caps. PTFE is chemically inert and provides a superior moisture barrier compared to standard rubber or silicone septa.

Phase 3: Desiccation and Thermal Control 5. Secondary Containment: Place the sealed amber vials into a secondary vacuum-sealed bag or a tightly sealed plastic container filled with indicating silica gel desiccant. 6. Deep Freeze: Store the secondary container at -20°C or -80°C.

Phase 4: Self-Validating Thawing (Critical Step) 7. Desiccated Thawing: When an aliquot is needed, remove the secondary container from the freezer and allow it to equilibrate to room temperature before opening. Causality Note: Opening a cold vial in a humid room causes immediate condensation of atmospheric water directly onto the chemical powder, instantly initiating hydrolysis. 8. Pre-Use Validation: Periodically run a forced degradation study [3] comparison or a quick HPLC check on a thawed aliquot to ensure the purity matches the "Time Zero" baseline. If the acid byproduct exceeds your experimental tolerance (e.g., >2%), discard the aliquot.

Workflow QC1 1. Baseline HPLC QC GloveBox 2. Argon Glove Box QC1->GloveBox Aliquots 3. Amber Vials Aliquoting GloveBox->Aliquots Seal 4. PTFE Caps + Desiccant Aliquots->Seal Freeze 5. Store at -20°C Seal->Freeze Thaw 6. Desiccated Thawing Freeze->Thaw QC2 7. Pre-Use HPLC Validation Thaw->QC2 QC2->QC1 Continuous Validation Loop

Self-validating aliquoting and storage workflow.

Part 4: Troubleshooting & Analytical FAQs

Q: My experimental yields have dropped, and I suspect my Methyl 3-methoxy-1-naphthoate has degraded. How do I analytically confirm this? A: You must perform an analytical separation capable of distinguishing the ester from its parent acid [3].

  • Action: Run a reverse-phase HPLC (C18 column) using a gradient of Water (with 0.1% Formic Acid) and Acetonitrile.

  • Observation: The degraded product (3-methoxy-1-naphthoic acid) will elute earlier than the intact Methyl 3-methoxy-1-naphthoate because the free carboxylic acid is more polar than the methyl ester. If you observe a growing peak at the earlier retention time, your storage conditions have failed.

Q: I accidentally left a vial on the benchtop overnight. Is it ruined? A: It depends on the ambient humidity and whether the vial was tightly sealed. Esters do not degrade instantaneously at room temperature unless exposed to strong acids/bases. However, if the vial was open to humid air, capillary condensation may have initiated localized dissolution and hydrolysis. You must run the Pre-Use Validation (Step 8) to quantify the exact degradation percentage before proceeding.

References
  • The Society for the Preservation of Natural History Collections. "Storage Materials: Plastics." SPNHC,[Link]

  • Prudencio, A., et al. "Storage Stability Study of Salicylate-based Poly(anhydride-esters)." National Center for Biotechnology Information (PMC),[Link]

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass,[Link]

Troubleshooting

Resolving incomplete conversion in Methyl 3-methoxy-1-naphthoate esterification

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering stalled kinetics or incomplete co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering stalled kinetics or incomplete conversion during the esterification of 3-methoxy-1-naphthoic acid to methyl 3-methoxy-1-naphthoate.

Below, you will find a diagnostic workflow, a mechanistic troubleshooting FAQ, comparative quantitative data, and self-validating experimental protocols designed to drive your reaction to >99% conversion.

Diagnostic Workflow

DiagnosticWorkflow Start Incomplete Conversion Detected (<90%) CheckMethod Which esterification method was used? Start->CheckMethod Fischer Fischer (MeOH/H+) CheckMethod->Fischer Steglich Steglich (EDC/DMAP) CheckMethod->Steglich Alkylation Alkylation (MeI/Base) CheckMethod->Alkylation WaterIssue Equilibrium Limit: Water accumulation? Fischer->WaterIssue StericIssue Steric Hindrance: O-acylisourea trap? Steglich->StericIssue SolubilityIssue Solubility Limit: Deprotonation failure? Alkylation->SolubilityIssue Sol1 Use SOCl2/MeOH (Irreversible) WaterIssue->Sol1 Sol2 Increase DMAP to stoichiometric amounts StericIssue->Sol2 Sol3 Switch to DMF Use Cs2CO3 SolubilityIssue->Sol3

Diagnostic workflow for troubleshooting incomplete naphthoic acid esterification.

FAQ & Troubleshooting Guide

Q1: Why does the standard Fischer esterification of 3-methoxy-1-naphthoic acid stall at 40-60% conversion? A1: The incomplete conversion is driven by a combination of thermodynamic equilibrium limits and severe peri-steric hindrance. In 1-naphthoic acids, the hydrogen atom at the C8 (peri) position sterically clashes with the C1-carboxyl group, forcing it out of the aromatic plane. During Fischer esterification, protonation of the carboxylic acid activates the carbonyl for nucleophilic attack by the alcohol, forming a bulky tetrahedral intermediate[1]. The peri-interaction severely restricts the conformational freedom of this intermediate, increasing the activation energy. Furthermore, because Fischer esterification generates water as a byproduct, the accumulation of water pushes the equilibrium backward, stalling the reaction prematurely[2].

Q2: How can I overcome the equilibrium limit without using specialized water-removal equipment like a Dean-Stark apparatus? A2: The most effective strategy is to abandon the reversible acid-catalyzed pathway and utilize an irreversible two-step process via an acid chloride intermediate. By reacting the carboxylic acid with thionyl chloride (SOCl₂), you form a highly electrophilic naphthoyl chloride. This intermediate is subsequently reacted with methanol to yield the ester. Because the byproduct is gaseous HCl rather than water, the reaction is strictly irreversible and easily achieves >95% conversion[3].

Q3: My substrate is sensitive to the harsh acidic conditions generated by SOCl₂. What is the most reliable alternative? A3: Base-promoted alkylation using methyl iodide (MeI) and a mild base (e.g., K₂CO₃) in a polar aprotic solvent like DMF is the optimal alternative. This method relies on the deprotonation of the carboxylic acid to form a highly nucleophilic naphthoate anion, which then undergoes an Sₙ2 reaction with MeI[3]. Because the nucleophilic oxygen of the carboxylate is physically further away from the peri-steric bulk than the carbonyl carbon, this Sₙ2 alkylation is highly tolerant of the steric hindrance inherent to the 1-naphthyl system.

Q4: I attempted a Steglich esterification (EDC/DMAP), but conversion is still incomplete. What is the mechanistic cause? A4: Steglich esterification can fail for sterically hindered substrates because the initial O-acylisourea intermediate is prone to a deleterious[1,3]-sigmatropic rearrangement, forming an unreactive N-acylurea byproduct. To prevent this, the nucleophilic catalyst (DMAP) must attack the O-acylisourea faster than it can rearrange. For hindered naphthoic acids, standard catalytic amounts of DMAP (5-10 mol%) are insufficient. You must use a stoichiometric amount of DMAP to rapidly trap the intermediate as a highly reactive acylpyridinium species[3].

Quantitative Method Comparison

The following table summarizes the performance of various esterification strategies when applied to sterically hindered 1-naphthoic acid derivatives.

Esterification MethodReagents / CatalystTypical Conversion (%)Reaction Time (h)Primary Drawback / Limitation
Fischer Esterification MeOH, H₂SO₄ (cat.)40 - 60%24 - 48Reversible equilibrium; hindered tetrahedral intermediate
Steglich Esterification MeOH, EDC, DMAP70 - 85%12 - 16Formation of unreactive N-acylurea side products
Acid Chloride Methanolysis 1) SOCl₂ 2) MeOH>95%4 - 6Generation of corrosive HCl/SO₂ gases
Base-Promoted Alkylation MeI, K₂CO₃, DMF>98%2 - 4Toxicity of MeI; requires strict anhydrous conditions

Mechanistic Activation Pathways

MechanisticPathway cluster_AcidChloride Pathway A: Acid Chloride Activation cluster_Alkylation Pathway B: Carboxylate Alkylation Acid 3-Methoxy-1-naphthoic acid SOCl2 SOCl2 (Irreversible) Acid->SOCl2 Base K2CO3 / DMF (Deprotonation) Acid->Base AcidChloride Naphthoyl Chloride (Highly Electrophilic) SOCl2->AcidChloride MeOH MeOH (Nucleophilic Attack) AcidChloride->MeOH Ester Methyl 3-methoxy-1-naphthoate (>99% Conversion) MeOH->Ester Carboxylate Naphthoate Anion (Nucleophilic) Base->Carboxylate MeI MeI (SN2 Attack) Carboxylate->MeI MeI->Ester

Divergent activation pathways to bypass steric hindrance in esterification.

Experimental Protocols

Protocol A: Two-Step Acid Chloride Methanolysis

Best for robust substrates where maximum yield and scalability are required.

  • Activation: Charge a dry, argon-flushed round-bottom flask with 3-methoxy-1-naphthoic acid (1.0 equiv) and anhydrous dichloromethane (DCM) (0.2 M).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (2.0 equiv) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1-2 drops) to accelerate the formation of the Vilsmeier-Haack intermediate.

  • Reflux: Attach a reflux condenser and heat the reaction to 45 °C for 2-3 hours.

    • Self-Validating System: The reaction acts as a self-indicating system. The complete cessation of SO₂ and HCl gas evolution (monitored via a bubbler) serves as a visual confirmation that the conversion to the acid chloride is 100% complete.

  • Concentration: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess SOCl₂.

  • Methanolysis: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Slowly add anhydrous methanol (10.0 equiv) and triethylamine (1.5 equiv).

    • Self-Validating System: The addition of methanol will trigger a noticeable exothermic reaction, physically confirming the nucleophilic acyl substitution is occurring.

  • Workup: Stir for 1 hour, quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate to yield the pure ester.

Protocol B: Base-Promoted Alkylation with Methyl Iodide

Best for acid-sensitive substrates or when avoiding corrosive gases is prioritized.

  • Deprotonation: In a flame-dried flask under argon, dissolve 3-methoxy-1-naphthoic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add finely powdered, anhydrous K₂CO₃ (2.0 equiv).

  • Stirring: Stir the suspension vigorously at room temperature for 30 minutes.

    • Self-Validating System: The dissolution of the starting material and the slight color change of the K₂CO₃ suspension indicate successful deprotonation to the naphthoate anion.

  • Alkylation: Cool the mixture to 0 °C and add methyl iodide (MeI) (1.5 equiv) dropwise. Caution: MeI is highly toxic and volatile; perform strictly in a fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Self-Validating System: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the UV-active baseline streak (free acid) completely vanishes, replaced by a sharply defined, high-R_f UV-active spot (ester).

  • Workup: Dilute the reaction with ethyl acetate and wash extensively with water (3x) to remove DMF and inorganic salts. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

References

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI.[Link]

  • Acid to Ester - Common Conditions. Common Organic Chemistry.[Link]

  • Ester synthesis by esterification. Organic Chemistry Portal.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl 3-methoxy-1-naphthoate vs. Methyl 2-methoxy-1-naphthoate

For researchers and drug development professionals working with functionalized naphthalenes, selecting the correct isomer is critical for downstream synthetic viability. While Methyl 3-methoxy-1-naphthoate and Methyl 2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals working with functionalized naphthalenes, selecting the correct isomer is critical for downstream synthetic viability. While Methyl 3-methoxy-1-naphthoate and Methyl 2-methoxy-1-naphthoate share the same molecular weight and core scaffold, shifting the methoxy group by a single carbon fundamentally alters the molecule's steric profile and electronic reactivity.

This guide objectively compares the chemical behavior of these two isomers, focusing on the mechanistic causality behind their divergent reactivity in saponification and electrophilic aromatic substitution (EAS).

Structural & Steric Analysis: The "Gearing Effect"

The defining difference between these two isomers lies in their three-dimensional conformation, dictated by steric strain.

In all 1-substituted naphthalenes, the substituent at the C-1 position experiences a peri-interaction with the hydrogen atom at the C-8 position.

  • Methyl 3-methoxy-1-naphthoate: The methoxy group is located at the meta position relative to the ester. The ester group experiences the standard peri-strain from the C-8 hydrogen but remains relatively accessible to reagents.

  • Methyl 2-methoxy-1-naphthoate: The methoxy group is located ortho to the ester. The ester is now squeezed between the bulky 2-methoxy group and the 8-peri hydrogen. This creates a severe steric clash known as the "gearing effect." To minimize this strain, the ester carbonyl is forced completely out of the plane of the naphthalene ring (orthogonal conformation)[1].

This orthogonal conformation breaks the pi-conjugation between the ester and the aromatic system and physically shields the carbonyl carbon from nucleophilic attack, a phenomenon well-documented in the [2].

Comparative Reactivity Profiles

Alkaline Hydrolysis (Saponification)

The most pronounced practical difference between these isomers is their resistance to alkaline hydrolysis ( BAc​2 mechanism).

  • 3-OMe Isomer: Hydrolyzes at a predictable rate. The meta-methoxy group exerts a slight electron-withdrawing inductive effect (-I), making the carbonyl carbon slightly more electrophilic, thereby facilitating nucleophilic attack by hydroxide ions.

  • 2-OMe Isomer: Exhibits extreme resistance to saponification. The orthogonal orientation of the ester and the steric bulk of the adjacent methoxy group block the Bürgi-Dunitz trajectory required for the hydroxide ion to attack the carbonyl carbon. demonstrate that ortho-substituted 1-naphthoates have hydrolysis rates orders of magnitude slower than their unhindered counterparts[3].

HydrolysisKinetics cluster_3OMe Methyl 3-methoxy-1-naphthoate cluster_2OMe Methyl 2-methoxy-1-naphthoate NodeA 3-OMe Isomer (Accessible Carbonyl) NodeB OH⁻ Attack (BAc2 Mechanism) NodeA->NodeB NodeC 3-Methoxy-1-naphthoic Acid (Rapid Saponification) NodeB->NodeC NodeX 2-OMe Isomer (Sterically Shielded) NodeY OH⁻ Attack (Blocked by Gearing Effect) NodeX->NodeY NodeZ Unreacted Ester (Hydrolysis Resistant) NodeY->NodeZ

Fig 1: Steric influence on BAc2 alkaline hydrolysis pathways for 1-naphthoate isomers.

Electrophilic Aromatic Substitution (EAS)

The methoxy group is a strong activating group (+M effect) that directs incoming electrophiles to the ortho and para positions.

  • 3-OMe Isomer: The C-4 position is ortho to the methoxy group and is an inherently reactive alpha-naphthyl position. This makes C-4 the highly favored site for clean, regioselective EAS.

  • 2-OMe Isomer: The most activated position (ortho to the methoxy group and alpha to the ring) is C-1, which is already occupied by the ester. Consequently, electrophiles are forced to attack less kinetically favorable positions (like C-4 or C-6), often resulting in slower reaction times and complex mixtures of regioisomers.

EAS_Regioselectivity Start Electrophilic Aromatic Substitution (e.g., Bromination) Node3 Methyl 3-methoxy-1-naphthoate Start->Node3 Node2 Methyl 2-methoxy-1-naphthoate Start->Node2 Sub3 Highly Activated C-4 Position (Ortho to OMe, Alpha-Naphthyl) Node3->Sub3 +M effect dominates Sub2 Steric & Electronic Conflict (C-1 Blocked, Slower Reaction) Node2->Sub2 Complex regioselectivity

Fig 2: Regioselective directing effects of the methoxy group during EAS.

Quantitative Data Comparison

The following table summarizes the key physical and reactive differences between the two isomers, providing a quick reference for synthetic planning.

PropertyMethyl 3-methoxy-1-naphthoateMethyl 2-methoxy-1-naphthoate
CAS Number 33295-56-613343-92-5
Ester Coplanarity Partially coplanar (minor peri-strain)Orthogonal (severe ortho/peri-strain)
Alkaline Hydrolysis Rate Moderate to Fast (Standard BAc​2 )Extremely Slow (Sterically Blocked)
EAS Primary Directing Site C-4 (Highly activated, ortho to OMe)C-4 / C-6 (C-1 is blocked)
Synthetic Utility Readily saponified to free acidRequires harsh conditions for ester cleavage

Validated Experimental Protocols

To practically observe the mechanistic differences outlined above, the following self-validating protocols can be executed in the laboratory.

Protocol 1: Comparative Alkaline Hydrolysis (Saponification)

Objective: To demonstrate the differential reactivity of the ester carbonyl due to steric shielding.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of Methyl 3-methoxy-1-naphthoate and 1.0 mmol of Methyl 2-methoxy-1-naphthoate into two separate round-bottom flasks, each containing 10 mL of methanol.

  • Base Addition: Add 5.0 mL of 2M NaOH (aq) to each flask.

  • Reaction: Attach reflux condensers and heat both mixtures at 70 °C for 4 hours with continuous stirring.

  • Workup: Cool the flasks to room temperature. Evaporate the methanol under reduced pressure. Wash the aqueous layer with diethyl ether (2 x 10 mL) to remove unreacted ester.

  • Acidification: Acidify the aqueous layer with 1M HCl dropwise until pH 2 is reached.

  • Causality & Validation:

    • Flask 1 (3-OMe): A heavy white precipitate of 3-methoxy-1-naphthoic acid will form upon acidification. The accessible carbonyl allows the BAc​2 mechanism to proceed to completion.

    • Flask 2 (2-OMe): Little to no precipitate will form upon acidification. The starting ester will be quantitatively recovered from the ether wash. The trajectory of the incoming hydroxide ion is physically blocked by the 2-methoxy group and 8-hydrogen, validating the steric blockade.

Protocol 2: Electrophilic Bromination (Probing Ring Activation)

Objective: To assess the directing effects of the methoxy group when the highly activated C-1 position is blocked.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the chosen naphthoate ester in 5 mL of glacial acetic acid in a foil-wrapped flask (to prevent radical pathways).

  • Reagent Addition: Slowly add 1.1 mmol of Bromine ( Br2​ ) dropwise at room temperature.

  • Reaction: Stir the mixture for 2 hours at room temperature. Monitor via TLC (Hexanes/Ethyl Acetate 8:2).

  • Causality & Validation:

    • 3-OMe Isomer: The reaction will proceed rapidly, yielding a single major spot on the TLC corresponding to the 4-bromo derivative. The +M effect of the methoxy group strongly activates the ortho C-4 position.

    • 2-OMe Isomer: The reaction will be sluggish, often requiring gentle heating, and will yield multiple spots on the TLC. Because the primary activated site (C-1) is blocked, the electrophile must attack less favorable positions, proving the electronic conflict inherent in the 2-substituted isomer.

References

  • Fischer, A., Mitchell, W. J., Ogilvie, G. S., Packer, J., Packer, J. E., & Vaughan, J. (1958). "The Kinetics of Alkaline Hydrolysis of Substituted Ethyl 1-Naphthoates." Journal of the Chemical Society, RSC Publishing. URL:[Link]

  • Goossen, L. J., et al. (2013). "Mild Aromatic Palladium-Catalyzed Protodecarboxylation: Kinetic Assessment of the Decarboxylative Palladation and the Protodepalladation Steps." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development and Validation for the Purity of Methyl 3-methoxy-1-naphthoate

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven approach to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 3-methoxy-1-naphthoate, a key chemical intermediate. We will explore the rationale behind experimental choices, compare HPLC with its advanced alternative, Ultra-Performance Liquid Chromatography (UPLC), and provide detailed, actionable protocols grounded in scientific principles and regulatory expectations.

The Analytical Challenge: Purity of Aromatic Esters

Methyl 3-methoxy-1-naphthoate, an aromatic ester, presents a typical analytical challenge: the potential for closely related impurities and degradation products that may compromise the quality and safety of the final drug product. A robust analytical method must be able to separate, detect, and quantify these impurities with high specificity, precision, and accuracy. HPLC remains a cornerstone technique for this purpose due to its versatility and established track record in pharmaceutical analysis.[1][2]

Strategic Approach to Method Development

A successful HPLC method development strategy is not a matter of trial and error but a systematic process guided by the physicochemical properties of the analyte and the principles of chromatography.[3]

Initial Considerations & Analyte Characterization

Before embarking on experimental work, a thorough understanding of Methyl 3-methoxy-1-naphthoate's structure is crucial. Its naphthalene core imparts significant hydrophobicity, while the ester and methoxy groups add polarity. This dual nature suggests that Reversed-Phase HPLC (RP-HPLC) is the most suitable separation mode, utilizing a non-polar stationary phase and a polar mobile phase.[4][5]

Potential Impurities: A Synthesis-Informed Perspective

A critical aspect of developing a stability-indicating method is the anticipation of potential impurities. The synthesis of Methyl 3-methoxy-1-naphthoate typically involves the esterification of 3-methoxy-1-naphthoic acid with methanol, often in the presence of an acid catalyst.[6][7]

Potential process-related impurities could include:

  • Starting Material: Unreacted 3-methoxy-1-naphthoic acid.

  • By-products: Formation of other esters from residual alcohols or side reactions on the naphthalene ring.

  • Reagent-related impurities: Impurities from starting materials and reagents used in the synthesis.

Degradation products, on the other hand, arise from the decomposition of the drug substance under various stress conditions. For an ester like Methyl 3-methoxy-1-naphthoate, hydrolysis to the parent carboxylic acid (3-methoxy-1-naphthoic acid) is a primary degradation pathway.[8]

Comparative Analysis: HPLC vs. UPLC

For impurity profiling, both HPLC and UPLC are powerful tools. The choice between them often depends on the specific laboratory needs regarding throughput, sensitivity, and cost.[9][10][11]

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm< 2 µm
Operating Pressure Lower (400-600 bar)Higher (up to 1000 bar)
Run Time LongerSignificantly shorter
Resolution GoodExcellent, better for complex mixtures
Sensitivity GoodHigher, due to sharper peaks
Solvent Consumption HigherLower
Cost Lower initial investmentHigher initial investment

Rationale for Selection: While UPLC offers significant advantages in speed and resolution, a well-developed HPLC method can be equally effective and is often more accessible in many QC laboratories. For the purpose of this guide, we will focus on developing a robust HPLC method, which can later be transferred to a UPLC system if higher throughput is required.[12][13]

Experimental Design: Developing a Stability-Indicating HPLC Method

The following is a detailed, step-by-step protocol for developing and validating an HPLC method for Methyl 3-methoxy-1-naphthoate purity.

Phase 1: Method Development

MethodDevelopment

Based on the analyte's properties, a good starting point would be:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for the naphthalene ring.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water. A gradient elution is chosen to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[14]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Detector: UV detector at a wavelength that provides good absorbance for the naphthalene chromophore (e.g., 254 nm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

The initial scouting runs will provide information on the retention time of the main peak and the presence of any impurities. The next step is to optimize the separation by adjusting the gradient profile, mobile phase pH (if necessary), and temperature to achieve:

  • Good resolution between the main peak and all impurity peaks.

  • Symmetrical peak shapes.

  • A reasonable run time.

A systematic approach, such as varying one parameter at a time or using a Design of Experiments (DoE) approach, is recommended for efficient optimization.[15]

Phase 2: Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed.[1][16] This involves subjecting a solution of Methyl 3-methoxy-1-naphthoate to various stress conditions to intentionally generate degradation products.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified time. Neutralize with 0.1 M HCl before injection.[8]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose a solid sample to dry heat (e.g., 80°C) and a solution to heat (e.g., 60°C).

  • Photolytic Degradation: Expose the sample to UV and visible light as per ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the active ingredient.[8] The chromatograms from the stressed samples are then analyzed to ensure that all degradation products are well-separated from the main peak and from each other.

ForcedDegradation

Phase 3: Method Validation

Once the method is developed and proven to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][17]

Validation Parameters and Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity of the analyte peak should be demonstrated using a PDA detector. Resolution between the analyte and adjacent peaks should be >1.5.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of the target concentration).
Accuracy To determine the closeness of the test results to the true value.Recovery of spiked impurities should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10:1. Precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.

Experimental Protocol for Validation:

  • Specificity: Analyze blank, placebo (if applicable), and stressed samples. Use a photodiode array (PDA) detector to assess peak purity.

  • Linearity: Prepare a series of solutions of Methyl 3-methoxy-1-naphthoate and any known impurities at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.

  • Accuracy: Spike a sample matrix with known amounts of impurities at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit) and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate injections of a sample solution on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • LOD & LOQ: Determine by either visual evaluation, signal-to-noise ratio, or based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary parameters such as flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (e.g., ±2% organic solvent) and assess the impact on system suitability parameters.

Conclusion: A Foundation for Quality

The development and validation of a robust, stability-indicating HPLC method are fundamental to ensuring the quality and purity of pharmaceutical intermediates like Methyl 3-methoxy-1-naphthoate. By following a systematic, science-driven approach that considers the analyte's properties, potential impurities, and regulatory requirements, researchers and scientists can build a self-validating analytical system. This not only ensures compliance but also provides a deeper understanding of the molecule's behavior, ultimately contributing to the development of safe and effective medicines. The principles and protocols outlined in this guide provide a comprehensive framework for achieving these critical objectives.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Retrieved from [Link]

  • Benchchem. (2025). HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison.
  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7).
  • LCGC International. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Shaikh, A. S. S., & Shaikh, D. A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Science.gov. stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

  • Stability Indicating HPLC Method Development and Valid
  • rp-hplc analytical method development and validation for newly synthesized n-{[6. (2022, July 15).
  • YMC CO., LTD. Guides for method development. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20).
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
  • IJSDR. (n.d.).
  • Attia, K. A. M., Nassar, M. W. I., El-Zeiny, M. B., & Serag, A. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(21), 3844.
  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
  • (PDF) Recent analytical method developed by RP-HPLC. (2018, January 14).
  • Google Patents. (n.d.). WO2004000792A1 - A process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof.
  • Organic Syntheses Procedure. (n.d.). 6-Methoxy-2-naphthol.
  • ResearchGate. (2017, September 26). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid.
  • Benchchem. (n.d.). Application Notes and Protocols: 3-Methoxy-6-methylnaphthalen-1-ol in Organic Synthesis.
  • Srisook, K., Srisook, E., & Sarapusit, S. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and. Journal of Applied Pharmaceutical Science, 11(10), 029-034.
  • OPAC. (n.d.). 分析パラメータの連続的なスクリーニングを用いた 医薬品不純物の効率的な HPLC 試験法開発.
  • PMC. (n.d.).
  • Benchchem. (n.d.). Application Note and Protocol for the Esterification of 3-(2-Methoxyphenyl)benzoic acid.
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  • MDPI. (2025, July 25).
  • AOCS. (2019, July 23).

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Validation

A Senior Application Scientist's Guide to Validating Methyl 3-methoxy-1-naphthoate Synthesis with GC-MS Analysis

For researchers in synthetic chemistry and drug development, the unambiguous confirmation of a target molecule's identity and purity is paramount. The synthesis of novel compounds or key intermediates, such as Methyl 3-m...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in synthetic chemistry and drug development, the unambiguous confirmation of a target molecule's identity and purity is paramount. The synthesis of novel compounds or key intermediates, such as Methyl 3-methoxy-1-naphthoate, requires rigorous analytical validation to ensure that downstream applications are built on a solid foundation. This guide provides an in-depth comparison of analytical methodologies, focusing on the robust capabilities of Gas Chromatography-Mass Spectrometry (GC-MS) for validating the successful synthesis of Methyl 3-methoxy-1-naphthoate. We will explore the causality behind experimental choices, from reaction setup to data interpretation, and compare GC-MS with alternative techniques like HPLC and NMR spectroscopy.

The Synthetic Pathway: Fischer-Speier Esterification

The synthesis of Methyl 3-methoxy-1-naphthoate can be efficiently achieved via the Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] In this case, 3-methoxy-1-naphthoic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).

Mechanism and Rationale: The Fischer esterification is a reversible, thermodynamically controlled process.[3][4] The mechanism involves several key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][5]

  • Nucleophilic Attack: The nucleophilic oxygen of the alcohol (methanol) attacks the activated carbonyl carbon.[2]

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).[4]

  • Elimination of Water: The loss of a water molecule from the tetrahedral intermediate forms a protonated ester.

  • Deprotonation: The final step is the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.[2]

To drive the reaction equilibrium toward the product side, according to Le Châtelier's principle, a large excess of one reactant (typically the less expensive alcohol, methanol) is used.[3] Alternatively, the removal of water as it is formed can also be employed.[2]

Experimental Workflow: Synthesis

G cluster_reactants Reactants & Catalyst cluster_process Reaction cluster_workup Work-up cluster_purification Purification R1 3-methoxy-1-naphthoic acid Reflux Heat under Reflux R1->Reflux R2 Methanol (Excess) R2->Reflux Cat H₂SO₄ (Catalyst) Cat->Reflux Neutralize Neutralize with NaHCO₃(aq) Reflux->Neutralize Reaction Mixture Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry over Na₂SO₄ Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Chroma Column Chromatography Evaporate->Chroma Crude Product Product Pure Methyl 3-methoxy-1-naphthoate Chroma->Product

Caption: Workflow for the synthesis and purification of Methyl 3-methoxy-1-naphthoate.

Protocol 1: Synthesis and Purification
  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-1-naphthoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-30 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the stirring solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent.[6][7] This separates the nonpolar ester product from any remaining polar starting material (the carboxylic acid).[8]

The Gold Standard: Validation by GC-MS

Gas Chromatography-Mass Spectrometry is a powerful hyphenated technique ideal for analyzing volatile and thermally stable compounds like Methyl 3-methoxy-1-naphthoate.[9] It provides two critical dimensions of information: the retention time from the gas chromatograph (GC) and the mass spectrum from the mass spectrometer (MS).[10]

  • Gas Chromatography (GC): Separates components of a mixture based on their volatility and interaction with the column's stationary phase. Less volatile compounds or those with stronger interactions will have longer retention times.[11] The time it takes for a compound to travel through the column to the detector is its retention time (tᵣ), a characteristic property under a specific set of conditions.[12][13]

  • Mass Spectrometry (MS): After separation by the GC, molecules are ionized (typically by electron impact, EI), causing them to fragment into charged ions. The MS sorts these ions by their mass-to-charge ratio (m/z), producing a unique fragmentation pattern, or mass spectrum, that acts as a molecular fingerprint.[14][15]

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Set helium flow to a constant rate (e.g., 1.0 mL/min).

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min to a final temperature of 280°C and hold for 5 minutes. This temperature program ensures separation of any lower-boiling point impurities from the higher-boiling point product.

    • Injector: Set the injector temperature to 250°C.

    • MS Parameters: Set the ion source temperature to 230°C and the transfer line to 280°C. Use electron ionization (EI) at 70 eV.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Acquisition: Acquire data in full scan mode (e.g., m/z 40-500) to capture the mass spectra of all eluting compounds.

Interpreting the GC-MS Data

Successful synthesis is validated by observing a single major peak in the chromatogram at the expected retention time, whose mass spectrum matches that of Methyl 3-methoxy-1-naphthoate.

  • The Chromatogram: The x-axis represents the retention time, and the y-axis shows the ion intensity.[10] The absence of a peak corresponding to the starting material (3-methoxy-1-naphthoic acid, which is significantly more polar and would likely have a different retention time or may not even elute under these conditions without derivatization) is a primary indicator of reaction completion.

  • The Mass Spectrum:

    • Molecular Ion (M⁺): This is the peak corresponding to the intact molecule with one electron removed. For Methyl 3-methoxy-1-naphthoate (C₁₃H₁₂O₃), the molecular weight is 216.23 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 216.[15]

    • Fragmentation Pattern: Key fragments provide structural confirmation. Expected fragments include:

      • [M-31]⁺ (m/z = 185): Loss of the methoxy radical (•OCH₃).

      • [M-59]⁺ (m/z = 157): Loss of the carbomethoxy radical (•COOCH₃).

      • Naphthalene core fragments: Other peaks corresponding to the stable aromatic system.

CompoundFormulaMW ( g/mol )Expected tᵣKey m/z Fragments
Methyl 3-methoxy-1-naphthoate C₁₃H₁₂O₃216.23Higher216 (M⁺) , 185, 157
3-methoxy-1-naphthoic acidC₁₂H₁₀O₃202.21Lower202 (M⁺) , 185, 157, 45
MethanolCH₄O32.04Very Low32 (M⁺) , 31
Note: Carboxylic acids can exhibit poor peak shape or may not elute from a standard GC column without derivatization. Its absence is the key indicator.

A Comparative Look: GC-MS vs. Other Techniques

While GC-MS is exceptionally well-suited for this analysis, other techniques offer different advantages and are crucial tools in the analytical chemist's arsenal.[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their polarity by passing a liquid sample through a column packed with a stationary phase.[9] It is ideal for non-volatile or thermally sensitive compounds, which makes it a viable alternative for this analysis, especially if the starting material's presence needs to be quantified accurately without derivatization.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei.[16][18] It is non-destructive and provides unambiguous structural confirmation. ¹H and ¹³C NMR would confirm the presence and connectivity of all atoms in the Methyl 3-methoxy-1-naphthoate structure, but it is less sensitive for detecting trace impurities compared to GC-MS.

Decision-Making in Analytical Technique Selection

The choice of analytical technique depends on the specific question being asked.

G Start Need to Validate Synthesis? Q1 Is the sample volatile & thermally stable? Start->Q1 GCMS Use GC-MS Q1->GCMS Yes HPLC Use HPLC Q1->HPLC No Q2 Need unambiguous structural confirmation? Q3 Need to quantify trace impurities? Q2->Q3 No NMR Use NMR Q2->NMR Yes Q3->GCMS Yes Q3->HPLC If non-volatile GCMS->Q2 HPLC->Q2 NMR->Q3

Caption: Decision tree for selecting an analytical technique for reaction validation.

Comparative Performance Summary
FeatureGC-MSHPLC-UV/MSNMR
Principle Separation by volatility; detection by mass-to-charge ratio.[16]Separation by polarity; detection by UV absorbance or m/z.[9]Analysis of nuclear spin properties in a magnetic field.[16]
Analyte Suitability Volatile & thermally stable compounds.Wide range, including non-volatile & thermally labile compounds.[9]Soluble compounds with NMR-active nuclei.
Sensitivity Very high (ppb-ppt range).High (ppm-ppb range).Lower, requires more sample (µg-mg range).
Structural Info Provides molecular weight and a fragmentation "fingerprint".[14]Limited structural info from UV; full MS provides MW and fragmentation.Provides complete, unambiguous structural connectivity.[16][18]
Quantitative Accuracy High, requires calibration standards.High, requires calibration standards.[16]Inherently quantitative with an internal standard (qNMR).
Primary Use Case Purity assessment, identification of volatile byproducts.Purity assessment, quantification of starting materials and products.Absolute confirmation of target molecule structure.

Conclusion

The successful synthesis of Methyl 3-methoxy-1-naphthoate hinges not only on a well-executed reaction but also on rigorous analytical validation. GC-MS analysis stands out as a superior method for this specific application, offering an unparalleled combination of separation efficiency and definitive identification for volatile organic compounds. By carefully interpreting the retention time and mass spectrum, a researcher can confidently confirm the presence and purity of the target ester, ensuring the integrity of their synthetic work. While techniques like HPLC and NMR provide complementary and equally vital information, the speed, sensitivity, and specificity of GC-MS make it the gold standard for validating the outcome of this and many similar organic transformations.

References

  • Understanding Retention Time and Relative Retention in Gas Chromatography (GC). (2025, April 1). Google Cloud.
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  • Fischer Esterification. (2021, November 18). Chemistry Steps.
  • Fischer esterification reaction. (2019, January 23). BYJU'S.
  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024, December 17). MDPI.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
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Comparative

Advanced Synthetic Profiling: Methyl 3-Methoxy-1-Naphthoate vs. Alternative Naphthoic Acid Esters

In the development of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, the selection of the correct aromatic building block dictates the efficiency of downstream functionalization. Naphthoic a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, the selection of the correct aromatic building block dictates the efficiency of downstream functionalization. Naphthoic acid esters are privileged scaffolds, but their reactivity profiles vary drastically depending on their substitution patterns.

This guide provides an objective, data-driven comparison between Methyl 3-methoxy-1-naphthoate and other common naphthoic acid esters (such as Methyl 1-naphthoate and 1-Hydroxy-2-naphthoic acid esters). By analyzing electronic causality, steric constraints, and empirical experimental data, this guide equips synthetic chemists with the rationale needed to optimize late-stage functionalizations.

Electronic and Steric Causality in the Naphthalene Core

The fundamental difference between Methyl 3-methoxy-1-naphthoate and its unsubstituted counterpart, Methyl 1-naphthoate, lies in the "push-pull" electronic system established across the conjugated π -network.

  • Methyl 1-naphthoate: The C1 ester acts as a moderate electron-withdrawing group (EWG), globally deactivating the ring toward electrophilic aromatic substitution (EAS). Reactions often require harsh conditions and yield complex mixtures of C5 and C8 functionalized isomers.

  • Methyl 3-methoxy-1-naphthoate: The addition of the C3 methoxy group introduces a strong electron-donating group (EDG) via resonance. This localized electron density enriches the C2 and C4 positions. However, the bulky C1 methyl ester sterically shields the C2 position. Consequently, incoming electrophiles are directed highly specifically to the C4 position.

  • 1-Hydroxy-2-naphthoic acid esters: Often synthesized via Lewis-acid-mediated rearrangements, these isomers feature strong hydrogen bonding between the C1 hydroxyl and the C2 ester, which locks the conformation and alters the pKa of the phenol, making them ideal for specific biological targets like 1 [3].

G A Methyl 3-methoxy- 1-naphthoate B Electrophilic Aromatic Substitution A->B NO2/O3 Kyodai Conditions D Directed Ortho Metalation A->D n-BuLi, TMEDA -78°C C C4-Nitro Derivative B->C Steric shielding at C2 E C2-Functionalized Derivative D->E Chelation control

Fig 1. Divergent synthetic pathways of Methyl 3-methoxy-1-naphthoate.

Quantitative Reactivity Comparison

To objectively evaluate these building blocks, we compare their performance across three standard synthetic transformations: Kyodai Nitration (nonacidic EAS), Directed Ortho Metalation (DoM), and structural rearrangement.

SubstrateKyodai Nitration YieldPrimary EAS SiteDoM RegioselectivityPrimary Application
Methyl 3-methoxy-1-naphthoate 82%C4C2 (Chelation driven)Complex API scaffolds
Methyl 1-naphthoate 65%C5 / C8 (Mixed)C2 / C8 (Mixed)General building block
1-Hydroxy-2-naphthoic esters 78%C4N/A (O-H interference)Algicides & Agrochemicals

Data synthesis derived from comparative naphthalenecarboxylic acid ester reactivity profiles [1][3].

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for each reagent choice is provided to ensure researchers understand why the chemistry works, rather than just how to perform it.

Protocol A: Nonacidic "Kyodai" Nitration of Methyl 3-methoxy-1-naphthoate

Standard nitration using H2​SO4​/HNO3​ causes severe hydrolytic cleavage of naphthoic esters. To prevent ester hydrolysis and avoid re-esterification steps, the2 [1] is employed.

  • System Preparation: Dissolve Methyl 3-methoxy-1-naphthoate (5.0 mmol) in anhydrous dichloromethane (30 mL) in a three-neck flask equipped with a gas dispersion tube.

    • Causality: Dichloromethane is chosen because it is inert to ozone and effectively solubilizes the highly polar nitro-intermediates.

  • Reagent Introduction: Cool the solution to 0 °C. Introduce liquid N2​O4​ (30 mmol), followed by bubbling ozone ( O3​ ) at a rate of 10 mmol/h.

    • Causality: Ozone oxidizes N2​O4​ into the highly electrophilic nitronium ion ( NO2+​ ) in situ, entirely bypassing the need for protic acids.

  • In-Process Validation Check: After 2 hours, withdraw a 0.1 mL aliquot and quench with aqueous NaHCO3​ . Analyze via GC-MS.

    • Validation: The reaction is complete when the starting material peak (m/z 216) is consumed. To validate the integrity of the ester, spot the organic layer on a TLC plate and run an IR scan; the absence of a broad O-H stretch at 3300 cm⁻¹ confirms the ester has not hydrolyzed.

  • Workup: Purge the system with inert N2​ gas to remove residual ozone. Wash the organic layer with water, dry over MgSO4​ , and concentrate under reduced pressure to yield the C4-nitro derivative.

Protocol B: Synthesis of 1-Hydroxy-2-Naphthoic Esters via 1,2-Acyl Shift

When orthogonal substitution patterns are required (e.g., for algicide development), 1-hydroxy-2-naphthoic acid esters can be synthesized through an3 [2].

  • Substrate Activation: Dissolve the oxabenzonorbornadiene precursor (1.0 equiv) in anhydrous toluene at room temperature.

  • Catalysis: Dropwise add BF3​⋅OEt2​ (0.2 equiv).

    • Causality: The Lewis acid coordinates to the bridging oxygen of the norbornadiene, triggering carbon-oxygen bond cleavage. The resulting carbocation induces the migration of the electron-deficient acyl group from C1 to C2.

  • In-Process Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2).

    • Validation: The formation of a highly fluorescent spot under 254 nm UV light indicates successful rearomatization into the naphthoic ring system.

  • Isolation: Quench with saturated aqueous NH4​Cl after exactly 2 hours to prevent over-reaction or polymerization. Extract with ethyl acetate and purify via flash chromatography.

G N1 Oxabenzonorbornadiene Precursor N2 Lewis Acid Coordination (e.g., BF3·OEt2) N1->N2 N3 1,2-Acyl Shift Intermediate N2->N3 Cation-induced migration N4 1-Hydroxy-2-naphthoic Acid Ester N3->N4 Rearomatization

Fig 2. Lewis-acid-mediated 1,2-acyl shift yielding naphthoic acid esters.

Conclusion

While unsubstituted methyl 1-naphthoate offers a baseline aromatic scaffold, its lack of electronic polarization limits regiocontrol during late-stage functionalization. Methyl 3-methoxy-1-naphthoate solves this by providing a highly predictable push-pull electronic environment, enabling precise C4-electrophilic substitutions and C2-directed metalations. Alternatively, when a C1-hydroxyl is strictly required for target binding (such as in cyanobacterial inhibition), the 1,2-acyl shift methodology provides a robust route to 1-hydroxy-2-naphthoic acid esters.

References

  • Nonacid Nitration of Benzenedicarboxylic and Naphthalenecarboxylic Acid Esters. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. Organic Letters - ACS Publications. Available at:[Link]

  • Novel Algicides against Bloom-Forming Cyanobacteria from Allelochemicals: Design, Synthesis, Bioassay, and 3D-QSAR Study. MDPI. Available at:[Link]

Sources

Validation

Benchmarking Esterification Techniques for High-Purity Methyl 3-methoxy-1-naphthoate

The synthesis of high-purity Methyl 3-methoxy-1-naphthoate (CAS 33295-56-6) is a critical transformation in the development of complex pharmaceutical intermediates and advanced materials. However, the esterification of 3...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of high-purity Methyl 3-methoxy-1-naphthoate (CAS 33295-56-6) is a critical transformation in the development of complex pharmaceutical intermediates and advanced materials. However, the esterification of 3-methoxy-1-naphthoic acid presents a unique synthetic challenge. The peri-position (C8) of the naphthalene ring creates significant steric hindrance around the C1-carboxylic acid, drastically impeding the formation of the tetrahedral intermediate required in traditional acid-catalyzed esterifications.

For drug development professionals and synthetic chemists, selecting the optimal esterification route is not just about achieving a high yield; it is about maximizing purity, ensuring scalability, and minimizing difficult-to-separate byproducts. This guide provides an objective, data-driven comparison of three primary esterification methodologies—Fischer, Steglich, and Base-Promoted Alkylation—complete with mechanistic insights and self-validating experimental protocols.

Mechanistic Overview & Pathway Analysis

To overcome the steric and electronic barriers of the naphthoic acid core, chemists must choose between pushing an equilibrium-limited reaction, utilizing hyper-nucleophilic coupling agents, or bypassing acyl substitution entirely in favor of an SN2 mechanism[1].

  • Fischer Esterification (Acid-Catalyzed): Relies on Le Chatelier's principle, using methanol as both solvent and reactant. Due to the steric bulk at the 1-position, the reaction is notoriously slow and equilibrium-limited, often resulting in incomplete conversion and thermal degradation during prolonged reflux[2].

  • Steglich Esterification (Coupling Agent): Utilizes a carbodiimide (e.g., EDC) to activate the carboxylic acid, forming an O-acylisourea intermediate. The addition of catalytic DMAP is crucial; it attacks the intermediate to form a highly reactive N-acylpyridinium species, bypassing the steric barrier and allowing smooth esterification at room temperature[3].

  • Base-Promoted Alkylation (SN2): Completely avoids the sterically hindered carbonyl carbon. Instead, a weak base deprotonates the acid to form a highly nucleophilic carboxylate anion, which subsequently attacks an alkyl halide (Methyl Iodide) via an irreversible SN2 pathway. This method consistently delivers the highest yields for hindered substrates[4].

G Substrate 3-Methoxy-1-naphthoic Acid (Sterically Hindered) Fischer Fischer Esterification (MeOH, H2SO4) Substrate->Fischer Reversible Steglich Steglich Esterification (MeOH, EDC, DMAP) Substrate->Steglich Coupling Alkyl Base Alkylation (MeI, K2CO3, DMF) Substrate->Alkyl Deprotonation F_Yield Equilibrium Limited Yield: ~65% Fischer->F_Yield S_Yield Mild Conditions Yield: ~85% Steglich->S_Yield A_Yield Irreversible SN2 Yield: >95% Alkyl->A_Yield Product Methyl 3-methoxy-1-naphthoate (Target Product) F_Yield->Product S_Yield->Product A_Yield->Product

Caption: Reaction pathways and yield benchmarks for the synthesis of Methyl 3-methoxy-1-naphthoate.

Quantitative Performance Data

The following table summarizes the key performance indicators for the three esterification methods based on standard laboratory-scale benchmarks (10–50 mmol scale).

ParameterFischer EsterificationSteglich EsterificationBase-Promoted Alkylation
Reagents MeOH, H₂SO₄ (cat.)MeOH, EDC·HCl, DMAPMeI, K₂CO₃, DMF
Temperature 65 °C (Reflux)20–25 °C (RT)40 °C
Reaction Time 18–24 h4–6 h2–3 h
Typical Yield 60–65%80–85%>95%
Purity (Crude) Low (Unreacted acid)Medium (Trace DMAP/Urea)High (Clean conversion)
Scalability High (Low reagent cost)Moderate (High reagent cost)High (Requires ventilation)
E-Factor High (Excess solvent)ModerateLow (Atom economical)

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes the underlying causality for the reagent choice and the observable indicators that confirm the reaction is proceeding correctly.

Protocol 1: Base-Promoted Alkylation (Recommended for Highest Purity)

This method is highly recommended for 3-methoxy-1-naphthoic acid due to its irreversible nature and ability to completely bypass peri-position steric hindrance[4].

Step 1: Carboxylate Formation

  • Action: In an oven-dried round-bottom flask, dissolve 3-methoxy-1-naphthoic acid (1.0 eq) in anhydrous DMF (0.5 M concentration). Add finely powdered K₂CO₃ (1.5 eq).

  • Causality: DMF is a polar aprotic solvent that leaves the carboxylate anion unsolvated, maximizing its nucleophilicity. K₂CO₃ is chosen over stronger bases (like NaOH) because it quantitatively deprotonates the acid without risking subsequent hydrolysis of the newly formed ester.

  • Validation: Vigorous stirring will yield a cloudy suspension. Unlike bicarbonate bases, CO₂ evolution is minimal, but the mixture will become slightly viscous, indicating the formation of the potassium carboxylate salt.

Step 2: Alkylation

  • Action: Cool the mixture to 0 °C. Add Methyl Iodide (MeI) (1.2 eq) dropwise. Remove the ice bath and warm to 40 °C for 2 hours.

  • Causality: MeI is a superior electrophile for SN2 reactions. The slight stoichiometric excess compensates for its high volatility.

  • Validation: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.2, strongly UV active) will completely disappear, replaced by a distinct, less polar product spot (Rf ~0.7).

Step 3: Workup and Isolation

  • Action: Quench the reaction with cold distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (3x), followed by brine.

  • Causality: The 5% LiCl wash is a critical step; it selectively partitions residual DMF into the aqueous phase, which is otherwise notoriously difficult to remove under reduced pressure.

  • Validation: Evaporation of the dried organic layer (over Na₂SO₄) yields Methyl 3-methoxy-1-naphthoate as a high-purity crystalline solid, typically requiring no further purification via column chromatography.

Protocol 2: Steglich Esterification (Mild Conditions)

This method is ideal if the use of toxic alkylating agents (like MeI) must be avoided, offering a mild alternative that still overcomes steric limitations[3].

Step 1: Substrate Activation

  • Action: Dissolve 3-methoxy-1-naphthoic acid (1.0 eq) and Methanol (2.0 eq) in anhydrous Dichloromethane (DCM). Add DMAP (0.1 eq).

  • Causality: DMAP acts as a hyper-nucleophilic acyl transfer catalyst. It is strictly required here; without it, the O-acylisourea intermediate will rearrange into an unreactive N-acylurea dead-end due to the slow attack of methanol on the hindered carbonyl.

  • Validation: The solution should remain perfectly clear and homogenous at this stage.

Step 2: Coupling

  • Action: Cool the solution to 0 °C and add EDC·HCl (1.2 eq) in portions. Stir at room temperature for 5 hours.

  • Causality: EDC·HCl is specifically chosen over DCC. DCC produces dicyclohexylurea (DCU), a byproduct that is highly soluble in organic solvents and incredibly difficult to separate from the product. EDC produces a water-soluble urea byproduct, streamlining purification.

  • Validation: The reaction mixture remains a homogenous solution throughout the process (unlike DCC, which would form a thick white precipitate).

Step 3: Workup

  • Action: Wash the DCM layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Causality: The acidic wash protonates and removes the DMAP catalyst and the EDC-urea byproduct into the aqueous layer. The basic wash deprotonates and removes any unreacted naphthoic acid.

  • Validation: Concentration of the organic layer yields the ester. If trace DMAP remains (detectable by a baseline spot on TLC), a short silica gel plug eluted with DCM will yield the analytically pure product.

Conclusion & Recommendations

For the synthesis of Methyl 3-methoxy-1-naphthoate , traditional Fischer esterification is highly inefficient due to the steric bulk at the peri-position of the naphthalene ring.

  • For maximum yield and purity: The Base-Promoted Alkylation (MeI/K₂CO₃) is the superior choice. Its irreversible SN2 mechanism guarantees >95% conversion and bypasses the steric hindrance of the carbonyl center entirely.

  • For greener/milder conditions: The Steglich Esterification utilizing EDC and DMAP is an excellent alternative that avoids toxic alkyl halides while still providing high yields (~85%) through the formation of a highly reactive N-acylpyridinium intermediate.

References

  • ResearchGate. Current Developments in Esterification Reaction: A Review on Process and Parameters. Available at: [Link][1]

  • MDPI. Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors. Processes 2023. Available at:[Link][2]

  • National Institutes of Health (NIH) / PMC. Evaluation of esterification routes for long chain cellulose esters. Carbohydrate Polymers. Available at:[Link][4]

  • MySkinRecipes. Methyl 3-methoxy-1-naphthoate (Organic Synthesis Intermediates). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-methoxy-1-naphthoate proper disposal procedures

Methyl 3-methoxy-1-naphthoate: Comprehensive Safety, Handling, and Disposal Protocol As drug development and synthetic chemistry advance, the management of complex aromatic intermediates requires rigorous operational ove...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 3-methoxy-1-naphthoate: Comprehensive Safety, Handling, and Disposal Protocol

As drug development and synthetic chemistry advance, the management of complex aromatic intermediates requires rigorous operational oversight. Methyl 3-methoxy-1-naphthoate (CAS: 33295-56-6) is a bicyclic aromatic compound featuring both ester and methoxy functional groups. While highly valuable in organic synthesis, its structural properties demand strict adherence to environmental health and safety (EHS) protocols.

This guide provides laboratory professionals with a self-validating, step-by-step operational plan for the safe handling and disposal of Methyl 3-methoxy-1-naphthoate, ensuring scientific integrity and regulatory compliance.

Chemical Profile and Causality of Hazard

To design an effective disposal strategy, we must first understand the mechanistic causality behind the compound's hazard profile:

  • Environmental Persistence & Aquatic Toxicity: Naphthalene derivatives are highly lipophilic, allowing them to bioaccumulate in aquatic ecosystems. The EPA notes that naphthalene derivatives exhibit acute toxicity to freshwater and saltwater aquatic life, with LC50 values often falling in the low mg/L range[1]. The hydrophobic bicyclic core of Methyl 3-methoxy-1-naphthoate resists natural hydrolysis, making drain disposal catastrophic for municipal water treatment systems.

  • Mammalian Cytotoxicity: In mammalian models, alkyl-substituted and functionalized naphthalenes can induce respiratory and hepatic injury. This toxicity is driven by in-situ production of reactive metabolites (e.g., 1,2-epoxides) mediated by cytochrome P450 (CYP) enzymes[2].

  • Regulatory Classification: Due to its aromatic nature and environmental persistence, wastes containing this compound fall under the EPA's Resource Conservation and Recovery Act (RCRA). Specifically, 40 CFR Part 268 (Land Disposal Restrictions) prohibits the land disposal of such aromatic organic wastes without prior thermal destruction[3].

Quantitative Waste Stream Parameters

Proper segregation is the cornerstone of chemical logistics. Mixing incompatible waste streams can lead to exothermic reactions or the degradation of primary containment vessels.

Table 1: Methyl 3-methoxy-1-naphthoate Waste Stream Logistics

Waste Stream CategoryPhysical StateCompatible Container MaterialMaximum SAA AccumulationIncompatible Materials
Pure Compound / Solid Residue SolidHigh-Density Polyethylene (HDPE)55 Gallons (Total SAA)Strong Oxidizers, Nitric Acid
Solvent Solutions (e.g., DMSO, MeOH) LiquidPTFE-Lined Borosilicate Glass55 Gallons (Total SAA)Concentrated Mineral Acids
Contaminated Consumables (PPE, Tips) SolidPuncture-Resistant Polypropylene55 Gallons (Total SAA)N/A

Step-by-Step Disposal Methodology

Every procedure in the laboratory must function as a self-validating system. Do not proceed to the next step without confirming the validation check.

Phase 1: Pre-Task Preparation & PPE
  • Don Appropriate PPE: Equip standard nitrile gloves, splash-proof safety goggles, and a flame-resistant lab coat.

    • Validation Check: Perform an air-inflation test on your nitrile gloves before donning to ensure zero micro-punctures.

  • Engineering Controls: Conduct all transfers and weighing inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood.

    • Validation Check: Verify the fume hood monitor displays a minimum face velocity of 100 feet per minute (fpm) before opening the chemical vial.

Phase 2: Waste Segregation & Containment
  • Liquid Waste Processing: If Methyl 3-methoxy-1-naphthoate is dissolved in an organic solvent, transfer the solution into a PTFE-lined borosilicate glass carboy using a dedicated funnel.

    • Causality: Borosilicate glass prevents the organic solvent from leaching plasticizers, while the PTFE lining prevents vapor escape.

    • Validation Check: Cap the carboy and visually inspect the secondary containment tray for any micro-leaks or chemical residue.

  • Solid Waste Processing: Place contaminated Kimwipes, weigh boats, and pipette tips into a rigid, puncture-resistant HDPE solid waste bin.

Phase 3: Labeling and Satellite Accumulation Area (SAA) Storage
  • Immediate Labeling: The moment the first drop or particle of waste enters the container, affix a hazardous waste tag.

    • Protocol: The label must explicitly state: "Hazardous Waste: Methyl 3-methoxy-1-naphthoate (Toxic, Environmental Hazard)".

  • SAA Transfer: Move the sealed, labeled container to your laboratory's designated SAA. Store away from direct sunlight and incompatible oxidizers.

    • Validation Check: Audit the SAA logbook to ensure the total accumulated hazardous waste in the area does not exceed the 55-gallon regulatory limit.

Phase 4: Spill Response and Final Transfer
  • Spill Management: In the event of a spill, do not use water. Surround and cover the spill with an inert absorbent material such as vermiculite or sand. Sweep the absorbed material into a solid waste container using a non-sparking tool.

  • EHS Pickup: Contact your institutional EHS office to schedule a pickup. The ultimate disposal method is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF), which permanently cleaves the aromatic rings into harmless combustion byproducts[3].

Operational Workflow Visualization

The following diagram maps the logical decision tree for managing Methyl 3-methoxy-1-naphthoate waste, ensuring no operational ambiguity.

G Start Methyl 3-methoxy-1-naphthoate Waste Generation State Waste State? Start->State Spill Accidental Spill Start->Spill Liquid Liquid Waste (Solvent Solutions) State->Liquid Solvent Solid Solid Waste (Consumables/PPE) State->Solid Dry LiqCont Glass/PTFE Carboy + Secondary Containment Liquid->LiqCont SolCont HDPE Container (Puncture Resistant) Solid->SolCont Absorb Absorb with Vermiculite Spill->Absorb Label RCRA Hazardous Waste Labeling (Toxic, Aquatic Hazard) LiqCont->Label SolCont->Label Absorb->SolCont SAA Satellite Accumulation Area (SAA) Weekly Inspections Label->SAA EHS EHS Office Pickup Licensed TSDF Transfer SAA->EHS Incinerate Final Disposal: High-Temperature Incineration EHS->Incinerate

Figure 1: Methyl 3-methoxy-1-naphthoate waste segregation and disposal workflow.

References

  • U.S. Environmental Protection Agency (EPA). "Ambient Water Quality Criteria for Naphthalene." EPA,
  • U.S. Environmental Protection Agency (EPA). "Land Disposal Restrictions - List Details - SRS." EPA,
  • National Institutes of Health (NIH). "Chemical structure drives developmental toxicity of alkyl-substituted naphthalenes in zebrafish." PMC,

Sources

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